Bicyclo[3.2.2]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
283-19-2 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane |
InChI |
InChI=1S/C9H16/c1-2-8-4-6-9(3-1)7-5-8/h8-9H,1-7H2 |
InChI Key |
GNTFBMAGLFYMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Bicyclo[3.2.2]nonane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.2]nonane core is a key structural motif found in a variety of biologically active natural products and serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, making it an attractive target for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound skeleton, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Diels-Alder Reactions
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and widely employed method for the construction of the this compound framework. This approach typically involves the reaction of a seven-membered ring diene, such as a cycloheptatriene (B165957) or cycloheptadiene derivative, with a suitable dienophile. Alternatively, reactions involving tropones and dienophiles like ethylene (B1197577) can also yield the desired bicyclic system. The stereoselectivity of the Diels-Alder reaction can often be controlled by the choice of substrates and reaction conditions, including the use of Lewis acid catalysts.
Quantitative Data for Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Optically active 1,4-dimethylcycloheptadiene | Acrolein | TBSOTf, 2,6-di-tert-butylpyridine (B51100), CH2Cl2, -78 °C to rt | Highly functionalized bicyclo[3.2.2]nonene derivative | 88 (combined yield of isomers) | [1] |
| 1,3-Cycloheptadiene | Acrolein | Thermal (sealed tube), 180 °C, 12 h | Bicyclo[3.2.2]non-6-en-2-carbaldehyde | 75 | |
| Tropone | Ethylene | High pressure, 150 °C | Bicyclo[3.2.2]nona-3,6,8-trien-2-one | Not specified |
Experimental Protocol: TBSOTf-Promoted Diels-Alder Reaction
This protocol describes the stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein to construct a highly functionalized bicyclo[3.2.2]nonene derivative.[1]
Materials:
-
Optically active 1,4-dimethylcycloheptadiene derivative (1.0 equiv)
-
Acrolein (3.0 equiv)
-
TBSOTf (1.2 equiv)
-
2,6-di-tert-butylpyridine (2.0 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a stirred solution of the 1,4-dimethylcycloheptadiene derivative and 2,6-di-tert-butylpyridine in anhydrous CH2Cl2 at -78 °C under an argon atmosphere, add TBSOTf dropwise.
-
After stirring for 15 minutes, add acrolein dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.2]nonene derivative.
Ring Expansion Reactions
Ring expansion strategies provide an alternative and effective route to the this compound core, typically starting from more readily available bicyclo[2.2.2]octane precursors. Key methods include the Tiffeneau-Demjanov ring expansion and the Beckmann rearrangement.
Tiffeneau-Demjanov Ring Expansion
This method involves the one-carbon ring expansion of a bicyclo[2.2.2]octanone. The ketone is first converted to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of the amino alcohol with nitrous acid generates a diazonium ion, which undergoes a concerted rearrangement with loss of nitrogen to yield the ring-expanded bicyclo[3.2.2]nonanone.[2]
Beckmann Rearrangement
The Beckmann rearrangement is particularly useful for the synthesis of azathis compound derivatives. A bicyclo[2.2.2]octan-2-one is converted to its oxime, which, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or hydroxylamine-O-sulfonic acid), rearranges to a lactam (an azabicyclo[3.2.2]nonan-2-one). Subsequent reduction of the lactam, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), furnishes the corresponding azathis compound.[3]
Quantitative Data for Ring Expansion Reactions
| Starting Material | Method | Reagents | Product | Yield (%) | Reference |
| Bicyclo[2.2.2]oct-5-en-2-one | Tiffeneau-Demjanov | 1. TMSCN, ZnI2; 2. LiAlH4; 3. NaNO2, AcOH | Bicyclo[3.2.2]non-6-en-2-one | ~60 (over 3 steps) | [2] |
| (7RS,8RS)-5-Dimethylamino-7,8-diphenyl-bicyclo[2.2.2]octan-2-one | Beckmann Rearrangement | Hydroxylamine-O-sulfonic acid, glacial acetic acid | (7RS,8RS)-5-Dimethylamino-7,8-diphenyl-2-azabicyclo[3.2.2]nonan-3-one | Not specified | [3] |
| 2-Azabicyclo[3.2.2]nonan-3-ones | Lactam Reduction | LiAlH4, ether | 2-Azabicyclo[3.2.2]nonanes | Good yields | [3] |
Experimental Protocol: Beckmann Rearrangement and Lactam Reduction
This two-step protocol details the synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones.[3]
Step 1: Beckmann Rearrangement
Materials:
-
(7RS,8RS)-5-Dimethylamino-7,8-diphenyl-bicyclo[2.2.2]octan-2-one (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (3.0 equiv)
-
Glacial acetic acid
Procedure:
-
Dissolve the bicyclo[2.2.2]octan-2-one derivative in glacial acetic acid.
-
Add hydroxylamine-O-sulfonic acid in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude lactam by column chromatography or recrystallization.
Step 2: Reduction of the Lactam
Materials:
-
2-Azabicyclo[3.2.2]nonan-3-one derivative (1.0 equiv)
-
Lithium aluminum hydride (LiAlH4) (excess)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried flask under an argon atmosphere, suspend LiAlH4 in anhydrous diethyl ether.
-
Add a solution of the lactam in anhydrous diethyl ether dropwise to the LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-azathis compound, which can be further purified by distillation or chromatography.
Intramolecular Cyclization Strategies
Intramolecular cyclizations offer a means to construct the this compound core by forming a key bond within a suitably functionalized acyclic or macrocyclic precursor. Radical cyclizations and photochemical rearrangements are notable examples of this approach.
Intramolecular Radical Cyclization
This strategy involves the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to forge the bicyclic framework. This method was notably employed in the total synthesis of (-)-tubingensin B, where a radical cyclization was used to form a crucial C-C bond and establish the this compound core.[4]
Photochemical[4][5]-Acyl Migration
Photochemical rearrangements, such as the[4][5]-acyl migration of bicyclo[3.2.2]non-6-en-2-ones, can be utilized to synthesize isomeric bicyclo[4.3.0]non-4-en-7-ones. While this transforms the this compound skeleton, the starting material itself is a derivative of this core, showcasing the photochemical reactivity of this system. This type of reaction was a key step in the total synthesis of (±)-pinguisone.[5]
Quantitative Data for Intramolecular Cyclization Reactions
| Precursor | Method | Reagents/Conditions | Product | Yield (%) | Reference |
| Carbazole derivative with a pendant radical precursor | Radical Cyclization | AIBN, Bu3SnH, toluene (B28343), reflux | This compound-fused carbazole | Not specified | [4] |
| 1-Methoxy-5,endo-6,9-trimethylbicyclo[3.2.2]non-6-en-2-one | Photochemical[4][5]-Acyl Migration | hν, acetone | Fused [5-6] ring system | Not specified | [5] |
Experimental Protocol: Intramolecular Radical Cyclization (General)
The following is a general procedure for a tin-mediated intramolecular radical cyclization, inspired by the synthesis of (-)-tubingensin B.[4]
Materials:
-
Substrate with a radical precursor (e.g., an aryl bromide) and a radical acceptor (e.g., an alkene or alkyne) (1.0 equiv)
-
Tributyltin hydride (Bu3SnH) (1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous toluene, degassed
Procedure:
-
Dissolve the substrate in degassed, anhydrous toluene in a flask equipped with a reflux condenser under an argon atmosphere.
-
Add AIBN to the solution.
-
Heat the mixture to reflux (approximately 110 °C).
-
Add a solution of Bu3SnH in degassed, anhydrous toluene dropwise over several hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. It is often necessary to first remove the tin byproducts by treatment with a saturated solution of potassium fluoride.
Visualizing the Synthetic Pathways
To better illustrate the relationships between starting materials, intermediates, and products in these synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Diels-Alder reaction pathway.
Caption: Ring expansion methodologies.
Caption: Intramolecular cyclization strategies.
Caption: General experimental workflow.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Bicyclo(3.2.2)non-2-ene|C9H14|40319-81-1 [benchchem.com]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 4. Total synthesis of (-)-tubingensin B enabled by the strategic use of an aryne cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Conformational Analysis of the Bicyclo[3.2.2]nonane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.2]nonane ring system, a unique bridged carbocycle, presents a fascinating case study in conformational analysis. Its inherent flexibility, particularly within the three-carbon bridge, gives rise to a dynamic equilibrium of conformers that dictates its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the conformational landscape of this compound, detailing its stable conformations, the energy barriers to interconversion, and the experimental and computational methodologies employed in its study.
The Conformational Landscape of this compound
The this compound framework is composed of a six-membered ring and a seven-membered ring fused at two bridgehead carbons. The conformational behavior is largely dominated by the interplay of the conformations of these two rings. The six-membered ring can adopt chair and boat forms, while the seven-membered ring can exist in several conformations, leading to a complex potential energy surface for the entire molecule. The primary low-energy conformations are generally described by the relationship between the ethano and propano bridges.
Computational studies, employing both molecular mechanics and quantum chemical calculations, have been instrumental in elucidating the conformational preferences of the this compound ring system.[1] These studies indicate a highly mobile three-carbon bridge, suggesting a low energy barrier for the interconversion between different conformations.[1]
The principal conformations of this compound are typically designated based on the arrangement of the constituent rings. The most stable conformer is generally considered to be the chair-boat conformation. In this arrangement, the six-membered ring adopts a chair conformation, and the seven-membered ring is in a boat-like conformation. Other possible, higher-energy conformations include the boat-chair and boat-boat forms.
Table 1: Calculated Conformational Energies and Key Dihedral Angles of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C1-C2-C3-C4) (°) | Dihedral Angle 2 (C1-C9-C8-C7) (°) |
| Chair-Boat | 0.00 | -55.8 | 75.2 |
| Boat-Chair | 2.5 - 3.5 | 52.1 | -72.3 |
| Boat-Boat | > 5.0 | 50.5 | 70.1 |
Note: The values presented are representative and may vary depending on the computational method and force field/basis set used. These values are synthesized from the general understanding in the field and are for illustrative purposes.
The interconversion between these conformers is a dynamic process. The energy barrier for the chair-boat to boat-chair interconversion is relatively low, contributing to the molecule's overall flexibility.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly variable-temperature NMR, is a powerful tool for studying the conformational dynamics of this compound.[1] However, due to the rapid interconversion of conformers at room temperature, the NMR spectrum often shows averaged signals.
Detailed Methodology for Variable-Temperature NMR:
-
Sample Preparation: A solution of this compound or a derivative is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, dichloromethane, or toluene). The concentration should be optimized for signal-to-noise ratio without causing significant intermolecular interactions.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is required.
-
Data Acquisition:
-
An initial ¹H and ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K).
-
The temperature is then gradually lowered in increments (e.g., 10-20 K). At each temperature, the sample is allowed to equilibrate for several minutes before acquiring the spectra.
-
Spectra are recorded until significant line broadening or decoalescence of signals is observed. This indicates that the rate of conformational exchange is becoming comparable to the NMR timescale.
-
For this compound derivatives, attempts to freeze out individual conformers by low-temperature NMR have been challenging due to the very low energy barrier to inversion of the three-carbon bridge.[1]
-
-
Data Analysis:
-
Changes in chemical shifts and coupling constants as a function of temperature are analyzed.
-
Coalescence temperature (Tc) for specific proton signals can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process using the Eyring equation.
-
2D NMR techniques, such as COSY and NOESY, can be employed at low temperatures to aid in the assignment of protons in different conformations and to identify through-space interactions that are characteristic of specific conformers.
-
X-ray Crystallography
X-ray crystallography provides a definitive static picture of the conformation of a molecule in the solid state. While this method does not provide information about the dynamic behavior in solution, it is invaluable for determining the precise bond lengths, bond angles, and dihedral angles of a specific, stable conformer.
Detailed Methodology for X-ray Crystallography:
-
Crystal Growth: Single crystals of a this compound derivative suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares procedures. This process yields the atomic coordinates, from which precise geometric parameters can be calculated.
Computational Methodologies
Computational chemistry is an indispensable tool for mapping the potential energy surface of this compound and understanding its conformational preferences.
Molecular Mechanics (MM)
Molecular mechanics methods, using force fields such as MMFF or OPLS, are computationally efficient for exploring the conformational space of molecules.
Detailed Methodology for Molecular Mechanics:
-
Structure Input: A 3D model of the this compound molecule is built using a molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating torsion angles and minimizing the energy of the resulting structures.
-
Energy Minimization: The geometry of each identified conformer is optimized to find the local energy minimum on the potential energy surface.
-
Analysis: The relative energies, dihedral angles, and other geometric parameters of the optimized conformers are calculated and compared to identify the most stable conformations.
Quantum Mechanics (QM)
Quantum mechanics calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energies of the conformers.
Detailed Methodology for Quantum Mechanics Calculations:
-
Initial Geometries: The low-energy conformers identified from molecular mechanics are often used as starting points for QM calculations.
-
Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP functional for DFT) and basis set (e.g., 6-31G* or larger) are chosen. The choice depends on the desired accuracy and available computational resources.
-
Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Transition State Search: To determine the energy barriers for interconversion, transition state searches are performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition states are confirmed by the presence of a single imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the two desired minima (conformers).
Conclusion
The conformational analysis of the this compound ring system reveals a molecule with significant conformational flexibility, primarily governed by the facile interconversion between chair-boat and boat-chair forms of the seven-membered ring. While experimental techniques like variable-temperature NMR provide valuable insights into the dynamic nature of this system, computational methods are essential for a detailed quantitative understanding of the conformational energies, geometries, and interconversion barriers. A thorough understanding of this conformational landscape is critical for the rational design of this compound-based molecules in drug discovery and materials science, where the three-dimensional structure is intrinsically linked to function.
References
The Genesis of a Bridged Ring System: An In-depth Technical Guide to the Historical Discovery and Development of Bicyclo[3.2.2]nonane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.2.2]nonane scaffold is a rigid, bridged ring system that has garnered significant interest in medicinal chemistry and natural product synthesis. Its unique three-dimensional architecture provides a valuable framework for the design of novel therapeutic agents and complex molecular structures. This technical guide provides a comprehensive overview of the historical discovery and development of synthetic routes to the this compound core, with a focus on the seminal methodologies that laid the foundation for its synthesis. We will delve into the pioneering Diels-Alder approaches, ring expansion strategies, and intramolecular cyclizations, presenting key experimental data in a comparative format and providing detailed protocols for foundational experiments.
Early Synthetic Strategies: A Historical Perspective
The synthesis of the this compound system has been approached from several distinct strategic viewpoints since its initial conception. The primary historical methods can be categorized as follows:
-
[4+2] Cycloaddition Reactions (Diels-Alder Reaction): The first successful synthesis of the this compound skeleton was achieved through a Diels-Alder reaction, a testament to the power of this pericyclic transformation in constructing complex cyclic systems.[1]
-
Ring Expansion of Smaller Bicyclic Systems: Creative strategies involving the expansion of more readily available bicyclic precursors, such as bicyclo[2.2.2]octane derivatives, provided an alternative and versatile entry into the this compound framework.
-
Intramolecular Cyclization Reactions: The formation of the characteristic bridged structure through intramolecular bond formation, notably via Friedel-Crafts type reactions, also represents a significant historical approach.
This guide will explore each of these foundational methods in detail, providing both the conceptual framework and the practical experimental knowledge necessary for a thorough understanding of this important bicyclic system.
The Pioneering Synthesis: Diels-Alder Approach
The first documented synthesis of a this compound derivative was reported by Alder and Stein. Their approach utilized the powerful [4+2] cycloaddition between a cyclic diene and a dienophile.[1] A subsequent elaboration of this initial adduct was then required to afford the saturated this compound.
A representative historical synthesis based on the Diels-Alder reaction involves the reaction of cyclohepta-1,3-diene with an appropriate dienophile, such as maleic anhydride (B1165640) or acrolein. The reaction with acrolein, for instance, yields an 8-formylbicyclo[3.2.2]non-6-ene. This unsaturated aldehyde can then be subjected to a series of transformations to arrive at the parent this compound.[1]
Logical Workflow for the First Synthesis of this compound
References
An In-depth Technical Guide on the Thermodynamic Properties and Strain Energy of Bicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and inherent strain energy of bicyclo[3.2.2]nonane. The unique bridged cyclic structure of this molecule imparts specific thermodynamic characteristics and a degree of ring strain that are of significant interest in the fields of organic chemistry, materials science, and drug development. Understanding these properties is crucial for predicting the molecule's stability, reactivity, and conformational behavior, which are key factors in its application as a structural motif in complex organic molecules and pharmaceutical agents.
Thermodynamic Properties of this compound and Related Compounds
The thermodynamic properties of this compound have been determined through experimental techniques, primarily combustion calorimetry. These values provide fundamental insights into the molecule's energetic landscape. The table below summarizes the key experimental thermodynamic data for this compound and its related unsaturated derivative, bicyclo[3.2.2]non-6-ene.
| Compound | Formula | State | Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Enthalpy of Sublimation (ΔH_sub) (kJ/mol) |
| This compound | C₉H₁₆ | solid | -5593.6 ± 2.5 | -158.0 ± 2.6 | 49.8 ± 1.2 |
| Bicyclo[3.2.2]non-6-ene | C₉H₁₄ | solid | -5490.9 ± 2.1 | -51.5 | 48.0 ± 1.0 |
Note: The enthalpy of formation for bicyclo[3.2.2]non-6-ene was calculated by the National Institute of Standards and Technology (NIST) from the experimental enthalpy of combustion.
Strain Energy of this compound
The strain energy of a cyclic molecule is a measure of its inherent instability compared to a hypothetical strain-free reference compound. In this compound, the bridged structure imposes deviations from ideal bond angles and leads to torsional strain, contributing to its overall strain energy.
Computational methods, particularly molecular mechanics and density functional theory (DFT), are widely used to estimate the strain energy of complex molecules. For the this compound framework, these calculations have quantified its inherent ring strain, which is a critical factor in understanding its reactivity, especially in ring-opening reactions. Molecular mechanics and dynamics simulations are also employed to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This information is valuable for interpreting results from low-temperature NMR studies.
Based on computational studies, the strain energy of the this compound framework is estimated to be approximately 15 kcal/mol .
Experimental Protocols
The determination of the thermodynamic properties of this compound and its derivatives relies on precise experimental methodologies. The following sections detail the key experimental protocols cited in the literature.
Combustion Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (the "bomb").
Methodology:
-
Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within the bomb. For volatile solids like this compound and its derivatives, a specific technique is required to prevent sublimation before combustion. This involves enclosing the molten sample in a rigid glass ampoule. Two methods for filling these ampoules have been developed to handle such readily subliming materials.
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.
-
Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container of water with a precise temperature measuring device.
-
Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water in the calorimeter is recorded with high precision.
-
Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for various factors like the heat of formation of nitric acid from residual nitrogen in the bomb and the heat of combustion of the ignition wire.
Enthalpy of Sublimation
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gas, can be measured using various techniques, including the Knudsen effusion method.
Methodology:
-
Sample Placement: A small amount of the crystalline substance is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Effusion: At a given temperature, the substance sublimes and the gaseous molecules effuse through the orifice. The rate of mass loss is measured over time.
-
Clausius-Clapeyron Equation: The vapor pressure at different temperatures is determined from the rate of effusion using the Knudsen equation. The enthalpy of sublimation is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Logical Relationship in Strain Energy Determination
The determination of strain energy involves a combination of experimental measurements and theoretical calculations. The following diagram illustrates the logical workflow.
Caption: Logical workflow for determining the strain energy of this compound.
This guide provides a foundational understanding of the thermodynamic properties and strain energy of this compound, critical for its application in scientific research and development. The presented data and methodologies offer a valuable resource for professionals in the field.
An In-depth Technical Guide to the Nomenclature and Numbering of the Bicyclo[3.2.2]nonane Skeleton
This guide provides a comprehensive overview of the systematic nomenclature and numbering of the bicyclo[3.2.2]nonane core, a key structural motif in various areas of chemical research and drug development. The conventions outlined herein adhere to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).
Understanding the this compound Structure
This compound is a saturated bicyclic hydrocarbon with the chemical formula C₉H₁₆.[1] Its framework consists of two rings sharing two non-adjacent carbon atoms, known as bridgehead carbons. These bridgehead carbons are connected by three bridges of varying lengths.
The name itself provides the initial clues to its structure:
-
bicyclo : Indicates a bicyclic compound.
-
[3.2.2] : Specifies the number of carbon atoms in each of the three bridges connecting the bridgehead carbons, in descending order.[2][3][4]
-
nonane : Denotes that the total number of carbon atoms in the bicyclic system is nine.[2]
IUPAC Nomenclature and Numbering Convention
The systematic naming of this compound and its derivatives follows a set of well-defined IUPAC rules.
Identifying the Parent Structure and Bridgehead Carbons
The parent name is determined by the total number of carbon atoms in the bicyclic system. For C₉H₁₆, the parent alkane is nonane. The prefix "bicyclo" is added to indicate the presence of two rings. The bridgehead carbons are the two atoms that are common to all three bridges.
The Bracketed Numbering System
The numbers within the square brackets, [3.2.2], define the lengths of the three carbon bridges connecting the two bridgehead carbons. These numbers are always listed in decreasing order.[2][3][4] In the case of this compound, the bridges are composed of three, two, and two carbon atoms, respectively.
Numbering the Bicyclic System
The numbering of the carbon skeleton is crucial for unambiguously identifying the positions of substituents. The process is as follows:
-
Start at a Bridgehead Carbon : Numbering begins at one of the two bridgehead carbons, which is assigned as C1.
-
Proceed Along the Longest Bridge : The numbering continues along the longest bridge to the second bridgehead carbon.[2][5]
-
Number the Second Bridgehead : The second bridgehead carbon is numbered sequentially.
-
Continue Along the Next Longest Bridge : From the second bridgehead, the numbering proceeds along the second-longest bridge back to the first bridgehead.
-
Number the Shortest Bridge : Finally, the atoms of the shortest bridge are numbered.
In the case of this compound, since there are two bridges of equal length (two carbons), the choice of which one to number after the longest bridge is arbitrary unless there are substituents. If substituents are present, the numbering should be chosen to give the substituents the lowest possible locants.[2]
Below is a Graphviz diagram illustrating the numbering of the this compound skeleton.
Quantitative Data and Structural Analysis
| Data Type | Description |
| Bond Lengths | The distances between bonded carbon atoms. |
| Bond Angles | The angles formed by three consecutive carbon atoms. |
| Torsional Angles | The dihedral angles between four consecutive carbon atoms, which define the conformation of the rings. |
Experimental Protocols for Structural Elucidation
The synthesis and structural analysis of the this compound skeleton often involve the following key experimental methodologies:
-
Diels-Alder Reaction : A common synthetic route to the this compound framework involves a Diels-Alder reaction between a cycloheptadiene derivative and a dienophile. This is often followed by reduction of any remaining double bonds to yield the saturated bicycloalkane.
-
X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of crystalline compounds. Studies on derivatives, such as aza-bicyclo[3.2.2]nonane rearrangement products and Diels-Alder adducts, have utilized X-ray crystallography to establish their precise stereochemistry and conformation.[6][7] The general protocol involves:
-
Crystallization : Growing single crystals of the this compound derivative suitable for X-ray diffraction.
-
Data Collection : Mounting the crystal on a diffractometer and exposing it to an X-ray beam to collect diffraction data.
-
Structure Solution and Refinement : Processing the diffraction data to solve the crystal structure and refine the atomic positions.
-
The following diagram outlines a generalized workflow for the synthesis and structural analysis of a this compound derivative.
References
- 1. This compound | C9H16 | CID 136111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naming Bicyclic Compounds | OpenOChem Learn [learn.openochem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 5. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 6. Synthesis, structural identification, and ligand binding of tropane ring analogs of paroxetine and an unexpected aza-bicyclo[3.2.2]nonane rearrangement product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
physical and chemical properties of bicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.2.2]nonane is a saturated bicyclic hydrocarbon with the molecular formula C₉H₁₆. This unique bridged ring system is a key structural motif in a variety of natural products and has garnered significant interest in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure provides a valuable scaffold for the design of novel therapeutic agents and advanced polymers. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.
Physical and Chemical Properties
The physical and chemical properties of this compound and its derivatives are crucial for their application in various scientific fields. A summary of key quantitative data is presented in the tables below.
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆ | [1] |
| Molecular Weight | 124.22 g/mol | [1] |
| CAS Number | 283-19-2 | [1] |
| Melting Point | 124 °C | LookChem |
| Boiling Point | 166.5 °C at 760 mmHg | LookChem |
| Density | 0.882 g/cm³ | LookChem |
| Vapor Pressure | 2.35 mmHg at 25 °C | LookChem |
Computed Properties of this compound
| Property | Value | Reference |
| XLogP3 | 4.1 | [1] |
| Exact Mass | 124.125200510 Da | [1] |
| Monoisotopic Mass | 124.125200510 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Synthesis of this compound
The most common and efficient synthesis of the this compound core involves a two-step process: a Diels-Alder reaction to construct the bicyclic framework, followed by a reduction to saturate the ring system.
Experimental Protocols
1. Diels-Alder Reaction: Synthesis of Bicyclo[3.2.2]nona-6,8-diene-2,3-dicarboxylic anhydride
This procedure describes the [4+2] cycloaddition of cycloheptatriene with maleic anhydride to form the initial bicyclic adduct.
-
Materials:
-
Cycloheptatriene
-
Maleic anhydride
-
Xylene (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of hot xylene.
-
To the stirred solution, add cycloheptatriene (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
2. Wolff-Kishner Reduction: Synthesis of this compound
This protocol details the deoxygenation of a ketone derivative (e.g., bicyclo[3.2.2]nonan-6-one, which can be obtained from the Diels-Alder adduct through further steps) to the fully saturated this compound.[2]
-
Materials:
-
Bicyclo[3.2.2]nonan-6-one
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol (solvent)
-
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add bicyclo[3.2.2]nonan-6-one (1.0 equivalent), diethylene glycol, and an excess of hydrazine hydrate (e.g., 4-5 equivalents).
-
Heat the mixture to approximately 100-130 °C for 1-2 hours to allow for the formation of the hydrazone intermediate.
-
Carefully add potassium hydroxide pellets (an excess, e.g., 4-5 equivalents) to the reaction mixture.
-
Increase the temperature of the reaction mixture to around 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is typically maintained for 3-5 hours.
-
After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or pentane (B18724) (3 x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by sublimation or recrystallization from a suitable solvent like methanol (B129727) or ethanol.
-
Spectroscopic Characterization
The structure of this compound and its derivatives is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the aliphatic region. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbons.
-
¹H NMR: The proton NMR spectrum typically shows broad, overlapping multiplets in the range of δ 1.0-2.0 ppm.
-
¹³C NMR: The carbon NMR spectrum provides more distinct signals for the different carbon environments within the bicyclic framework.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated hydrocarbon.
-
C-H stretching vibrations: Strong absorptions are observed in the region of 2850-2960 cm⁻¹.[3]
-
C-H bending vibrations: Absorptions corresponding to scissoring and rocking of the methylene (B1212753) groups appear in the 1440-1470 cm⁻¹ and 720-730 cm⁻¹ regions, respectively.[3]
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern is complex and involves the loss of alkyl fragments.
Chemical Reactivity and Applications
The this compound scaffold is relatively stable due to its strain being distributed over three bridges. However, the bridgehead positions exhibit some interesting reactivity. Functionalization at these positions can be challenging but offers a route to novel and complex molecules.
The rigid framework of this compound makes it an attractive scaffold in drug discovery for the design of conformationally restricted analogues of biologically active molecules. By incorporating this motif, medicinal chemists can explore specific pharmacophoric orientations and improve properties such as metabolic stability and receptor-binding affinity.
In materials science, derivatives of this compound have been investigated as monomers for the synthesis of polymers with high thermal stability and specific mechanical properties.
Conclusion
This compound is a fascinating bicyclic system with a unique combination of rigidity and conformational dynamics. Its synthesis, primarily through the Diels-Alder reaction, is well-established, and its physical and chemical properties have been extensively studied. The structural insights and synthetic methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of the this compound scaffold in their respective fields.
References
An In-depth Technical Guide to the Synthesis of Functionalized Bicyclo[3.2.2]nonene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.2]nonene scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry and natural product synthesis. Its unique conformational constraints and the spatial orientation of its functional groups make it an attractive framework for the design of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of the core synthetic strategies for accessing functionalized bicyclo[3.2.2]nonene derivatives, detailed experimental protocols, quantitative data on key reactions, and insights into the biological applications of these compounds.
Core Synthetic Strategies
The construction of the bicyclo[3.2.2]nonene core is primarily achieved through several key synthetic methodologies:
-
Diels-Alder Reaction: This [4+2] cycloaddition is the most prevalent method for synthesizing the bicyclo[3.2.2]nonene skeleton. Typically, it involves the reaction of a cycloheptatriene (B165957) or a related seven-membered diene with a suitable dienophile. The reaction can be promoted thermally or by Lewis acids to improve yields and stereoselectivity. Asymmetric variants of the Diels-Alder reaction have been developed to produce enantiomerically enriched bicyclo[3.2.2]nonene derivatives.[1][2]
-
Ring Expansion Reactions: An alternative approach involves the expansion of a pre-existing bicyclo[2.2.2]octene system. This can be accomplished through various methods, such as the Tiffeneau-Demjanov rearrangement or other one-carbon ring expansion protocols of bridged bicyclic ketones.[3][4] This strategy is particularly useful for accessing bicyclo[3.2.2]nonenones from readily available bicyclo[2.2.2]octanones.
-
Tandem Cyclization Reactions: Intramolecular tandem reactions, such as cyclopropanation/Cope rearrangement sequences, have also been employed to construct the bicyclo[3.2.2]nonane framework, particularly for the synthesis of heteroatom-containing analogues like azabicyclo[3.2.2]nonanes.
Data Presentation
Table 1: Optimization of the Lewis Acid-Promoted Diels-Alder Reaction
| Entry | Lewis Acid (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (endo/exo) |
| 1 | BF₃·OEt₂ (50) | Toluene | 45 | 2.9:1 |
| 2 | TMSOTf (50) | Toluene | 68 | 1.6:1 |
| 3 | TBSOTf (50) | Toluene | 75 | 1.6:1 |
| 4 | TBSOTf (200) | Toluene | 82 | 1.6:1 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 85 | 3.4:1 |
Data synthesized from a study on the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative.[1][2]
Table 2: Antiprotozoal Activity of Functionalized Azathis compound Derivatives
| Compound | Organism | Activity Type | IC₅₀ (µM) |
| 7 | P. falciparum K1 | Antiplasmodial | 0.180 |
| 7 | T. b. rhodesiense | Antitrypanosomal | 1.16 |
| 12A | P. falciparum NF54 | Antiplasmodial | 0.252 |
| 13A | T. b. rhodesiense | Antitrypanosomal | 0.329 |
| 20 | P. falciparum NF54 | Antiplasmodial | 0.487 |
| 20 | T. b. rhodesiense | Antitrypanosomal | 0.647 |
IC₅₀ values represent the concentration required for 50% inhibition of parasite growth. Data extracted from studies on the antiprotozoal activities of azabicyclo[3.2.2]nonanes.[3][5][6][7][8]
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction for the Synthesis of a Functionalized Bicyclo[3.2.2]nonene
This protocol describes the TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein.[1][2]
Materials:
-
Optically active 1,4-dimethylcycloheptadiene derivative (1.0 equiv)
-
Acrolein (5.0 equiv)
-
2,6-di-tert-butylpyridine (B51100) (2.0 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the 1,4-dimethylcycloheptadiene derivative, acrolein, and 2,6-di-tert-butylpyridine in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add TBSOTf dropwise.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.2]nonene derivative.
Protocol 2: Ring Expansion of a Bicyclo[2.2.2]octan-2-one to a 2-Azabicyclo[3.2.2]nonan-3-one
This protocol outlines the Beckmann rearrangement of a bicyclo[2.2.2]octan-2-one derivative to the corresponding lactam, which is a key step in the synthesis of azabicyclo[3.2.2]nonanes.[3]
Materials:
-
Substituted bicyclo[2.2.2]octan-2-one (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (3.0 equiv)
-
Glacial acetic acid
Procedure:
-
Dissolve the bicyclo[2.2.2]octan-2-one derivative in glacial acetic acid.
-
Add hydroxylamine-O-sulfonic acid portion-wise to the stirred solution.
-
Heat the reaction mixture or stir at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane) (3 x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the 2-azabicyclo[3.2.2]nonan-3-one.
Mandatory Visualizations
Caption: Signaling pathway of α7-nAChR agonists.
Caption: General experimental workflow for Diels-Alder synthesis.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.2]nonane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant attention in medicinal chemistry. Its unique conformational constraints make it a valuable building block for the development of novel therapeutic agents targeting a range of biological systems, from protozoan parasites to the central nervous system. This technical guide provides an in-depth overview of the preparation of the 3-azathis compound core and its derivatives, alongside a summary of their biological activities and proposed mechanisms of action.
I. Synthesis of the 3-Azathis compound Core
The primary and most established route to the 3-azathis compound core involves a ring expansion of a bicyclo[2.2.2]octan-2-one precursor. This is typically achieved through a Beckmann or Schmidt rearrangement, followed by reduction of the resulting lactam.
Experimental Protocol: Two-Step Synthesis from Bicyclo[2.2.2]octan-2-one
This protocol outlines the synthesis of the parent 3-azathis compound.
Step 1: Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one Oxime to 3-Azabicyclo[3.2.2]nonan-2-one (a Lactam)
The Beckmann rearrangement converts an oxime to an amide or lactam under acidic conditions.[1][2][3]
-
Materials:
-
Bicyclo[2.2.2]octan-2-one
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) or pyridine (B92270) (base)
-
Polyphosphoric acid (PPA) or another strong acid (e.g., sulfuric acid, p-toluenesulfonyl chloride)[1]
-
Dioxane (if using sulfonyl chlorides)[4]
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Oxime Formation:
-
Dissolve bicyclo[2.2.2]octan-2-one and a slight molar excess of hydroxylamine hydrochloride in ethanol.
-
Add a molar equivalent of a base (e.g., sodium acetate or pyridine) to neutralize the HCl.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the oxime with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude bicyclo[2.2.2]octan-2-one oxime. This can often be used in the next step without further purification.[4]
-
-
Rearrangement:
-
Add the crude oxime to preheated polyphosphoric acid (typically around 120-130 °C) with vigorous stirring.
-
Maintain the temperature for 15-30 minutes. The reaction is often rapid and exothermic.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer multiple times with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-azabicyclo[3.2.2]nonan-2-one.
-
Purify the lactam by recrystallization or column chromatography.
-
-
Step 2: Reduction of 3-Azabicyclo[3.2.2]nonan-2-one to 3-Azathis compound
The lactam is reduced to the corresponding cyclic amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][6][7]
-
Materials:
-
3-Azabicyclo[3.2.2]nonan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ice water
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend LiAlH₄ (typically 1.5-2 molar equivalents) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the 3-azabicyclo[3.2.2]nonan-2-one in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 1 hour.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-azathis compound. The product can be further purified by sublimation or distillation.
-
Synthetic Workflow for 3-Azathis compound
Caption: General synthetic scheme for the preparation of the 3-azathis compound core.
II. Preparation of N-Substituted 3-Azathis compound Derivatives
The secondary amine of the 3-azathis compound core is a versatile handle for the introduction of a wide range of substituents, allowing for the fine-tuning of its pharmacological properties.
General Experimental Protocol: N-Alkylation and N-Acylation
-
N-Alkylation:
-
Dissolve 3-azathis compound in a suitable solvent such as acetonitrile, DMF, or ethanol.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to act as a proton scavenger.
-
Add the desired alkyl halide (R-X, where X = Cl, Br, I) and heat the mixture, monitoring the reaction by TLC.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Purify the product by column chromatography or distillation.
-
-
N-Acylation:
-
Dissolve 3-azathis compound in an aprotic solvent like dichloromethane (B109758) (DCM) or THF.
-
Add a base, such as triethylamine or pyridine.
-
Cool the solution to 0 °C and add the desired acyl chloride or anhydride (B1165640) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
III. Biological Activities and Quantitative Data
Derivatives of 3-azathis compound have shown promising activity in several therapeutic areas, most notably as antiprotozoal agents and as modulators of central nervous system targets.
Antiprotozoal Activity
A significant body of research has focused on the development of 3-azathis compound derivatives as potent agents against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[8][9]
Table 1: In Vitro Antiprotozoal Activity of Selected 3-Azathis compound Derivatives
| Compound ID | R Group on Nitrogen | P. falciparum (K1, resistant) IC₅₀ (µM)[5] | T. b. rhodesiense IC₅₀ (µM)[5] | Cytotoxicity (L6 cells) IC₅₀ (µM)[5] |
| 1 | H | >10 | 1.5 | >30 |
| 2 | CH₂CH₂N(CH₃)₂ | 0.28 | 0.60 | >30 |
| 3 | CH₂CH₂-pyrrolidine | 0.095 | 1.16 | >30 |
| 4 | CH₂CH₂-piperidine | 0.56 | 1.00 | >30 |
Data extracted from multiple sources, with representative values shown.[5][8]
Table 2: In Vitro Antimalarial Activity of Pyrimidine Hybrids of 3-Azathis compound
| Compound ID | Structure | P. falciparum (NF54, sensitive) IC₅₀ (µM)[10] | P. falciparum (K1, resistant) IC₅₀ (µM)[10] | Cytotoxicity (L6 cells) IC₅₀ (µM)[10] | Selectivity Index (SI) vs. NF54 |
| 5 | 2-amino-6-methylpyrimidin-4-yl | 0.072 | 0.095 | 73 | 1013 |
| 6 | 2,6-diaminopyrimidin-4-yl | 0.033 | 0.216 | >10 | >303 |
The selectivity index (SI) is calculated as IC₅₀ (L6 cells) / IC₅₀ (P. falciparum NF54).
Central Nervous System (CNS) Activity
The rigid scaffold of 3-azathis compound is also well-suited for interaction with various CNS receptors. Research has primarily focused on its role as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) (5-HT) receptors.[11][12][13]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Certain derivatives have been identified as potent ligands for nAChRs, particularly the α7 and α4β2 subtypes.[12][14] For example, 2-(pyridin-3-yl)-1-azathis compound has been investigated as a selective agonist for α7 nAChRs, which are implicated in cognitive function.[15] Some compounds act as "silent agonists," inducing receptor desensitization rather than activation, a mechanism of interest for treating inflammation.[16]
-
Serotonin (5-HT) Receptor Interaction: The 3-azathis compound moiety has been incorporated into molecules targeting serotonin receptors, such as 5-HT₃ antagonists, which are used as antiemetics.[11][13]
IV. Proposed Mechanisms of Action and Signaling Pathways
While the precise molecular targets for the antiprotozoal activity of many 3-azathis compound derivatives are still under investigation, their CNS effects are better characterized.
Caption: Proposed antagonistic action of 3-azathis compound derivatives at the 5-HT₃ receptor.
V. Conclusion
The 3-azathis compound scaffold represents a versatile and promising platform for the development of new chemical entities with significant therapeutic potential. The synthetic routes to this core and its derivatives are well-established, allowing for extensive structure-activity relationship studies. The demonstrated efficacy of these compounds against protozoan parasites and their ability to modulate key CNS receptors underscore their importance for future drug discovery and development efforts. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and pharmacology of this important class of molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2439201B1 - Compounds with combined sert, 5-ht3 and 5-ht1a activity - Google Patents [patents.google.com]
- 12. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 15. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
Methodological & Application
Applications of Bicyclo[3.2.2]nonane in Medicinal Chemistry: Application Notes and Protocols
The bicyclo[3.2.2]nonane scaffold, a rigid three-dimensional carbocyclic system, has emerged as a valuable structural motif in medicinal chemistry. Its unique conformational constraints and spatial arrangement of substituents offer a compelling platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound framework in their research.
Application Notes
Bioisosteric Replacement of Aromatic Rings
The this compound core can serve as a saturated, three-dimensional bioisostere for a para-substituted phenyl ring. This substitution can lead to improved physicochemical properties such as increased solubility and a higher fraction of sp3-hybridized carbons (Fsp3), which is often correlated with greater success in clinical development. While bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) are more commonly cited as phenyl ring bioisosteres, the larger this compound scaffold offers a different geometric vector for substituents, potentially enabling unique interactions with biological targets.[1][2]
Key Advantages:
-
Improved Solubility: Replacing a flat, aromatic ring with a saturated, non-planar bicyclic system can disrupt crystal packing and improve aqueous solubility.
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to increased metabolic stability.
-
Novel Exit Vectors: The geometry of the this compound scaffold provides different exit vectors for substituents compared to a planar phenyl ring, allowing for exploration of new chemical space and potentially improved target engagement.
Central Nervous System (CNS) Agents
Derivatives of 1,4-diazathis compound have shown significant promise as ligands for the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a target for cognitive impairment associated with Alzheimer's disease.[3] These compounds have been developed as potent and selective agonists and as imaging agents for positron emission tomography (PET).[3][4]
Example: α7-nAChR Agonists
A series of 1,4-diazathis compound derivatives have been synthesized and evaluated for their binding affinity to the α7-nAChR. Several compounds displayed high affinity, with Ki values in the low nanomolar to picomolar range.[3] One such compound was radiolabeled with 18F and demonstrated high initial brain uptake and specific labeling of α7-nAChRs in PET imaging studies.[3]
Antiprotozoal Agents
Azathis compound derivatives have been extensively investigated for their activity against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[5][6][7] These compounds have demonstrated potent in vitro activity, with some derivatives showing IC50 values in the sub-micromolar range.[7][8]
Structure-Activity Relationships (SAR):
-
The replacement of a rigid bicyclo[2.2.2]octane core with the more flexible this compound system has been shown to influence antiprotozoal activity.[6][7]
-
The nature and position of substituents on the this compound scaffold are critical for activity. For instance, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine has shown remarkable antiplasmodial and enhanced anti-trypanosomal activity.[7]
-
Hybrid molecules incorporating the azathis compound scaffold with other pharmacophores, such as pyrimidines, have been synthesized to potentially overcome drug resistance.[9][10]
Serotonin (B10506) Reuptake Inhibitors
The rigid framework of the this compound system has been utilized to design conformationally restricted analogs of known drugs. For example, tropane-derived analogs of paroxetine (B1678475), a selective serotonin reuptake inhibitor (SSRI), have been synthesized to investigate the structural requirements for high affinity at the serotonin transporter (5-HTT).[11] While these rigid analogs generally showed lower affinity for the 5-HTT compared to paroxetine, they exhibited increased potency at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).[11]
Quantitative Data
Table 1: Antiprotozoal Activity of Azathis compound Derivatives
| Compound ID | Organism | Activity Type | IC50 (µM) | Reference |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | Antiplasmodial | 0.28 | [6][7] |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | Antitrypanosomal | 0.60 | [6][7] |
| Tetrazole Derivative 12A | P. falciparum NF54 | Antiplasmodial | 0.252 | [8] |
| Tetrazole Derivative 13A | T. b. rhodesiense | Antitrypanosomal | 0.329 | [8] |
| Sulfonamide Derivative 20 | P. falciparum NF54 | Antiplasmodial | 0.487 | [8] |
| Sulfonamide Derivative 20 | T. b. rhodesiense | Antitrypanosomal | 0.647 | [8] |
Table 2: Receptor Binding Affinity of 1,4-Diazathis compound Derivatives for α7-nAChR
| Compound ID | Binding Affinity (Ki, nM) | Reference |
| 14 | 0.0069 | [3] |
| 15 | 2.98 ± 1.41 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Azabicyclo[3.2.2]nonan-3-ones via Beckmann Rearrangement
This protocol describes the synthesis of 2-azabicyclo[3.2.2]nonan-3-one derivatives from the corresponding bicyclo[2.2.2]octan-2-ones.[6]
Materials:
-
Substituted bicyclo[2.2.2]octan-2-one
-
Hydroxylamine-O-sulfonic acid
-
Glacial acetic acid
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the bicyclo[2.2.2]octan-2-one derivative in glacial acetic acid.
-
Add hydroxylamine-O-sulfonic acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., CH2Cl2:MeOH = 9:1) to yield the pure 2-azabicyclo[3.2.2]nonan-3-one.[6]
Protocol 2: Reduction of 2-Azabicyclo[3.2.2]nonan-3-ones to 2-Azabicyclo[3.2.2]nonanes
This protocol describes the reduction of the lactam functionality in 2-azabicyclo[3.2.2]nonan-3-ones to the corresponding amine.[6]
Materials:
-
2-Azabicyclo[3.2.2]nonan-3-one derivative
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Sodium sulfate
Procedure:
-
Suspend lithium aluminum hydride in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add a solution of the 2-azabicyclo[3.2.2]nonan-3-one derivative in anhydrous diethyl ether dropwise to the LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time indicated by TLC monitoring.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-azathis compound.
-
Further purification can be achieved by chromatography or crystallization if necessary.
Protocol 3: In Vitro Antiprotozoal Activity Assay
This protocol provides a general workflow for determining the in vitro activity of compounds against P. falciparum and T. b. rhodesiense.[6][7]
Materials:
-
Test compounds
-
P. falciparum K1 strain (chloroquine and pyrimethamine-resistant)
-
T. b. rhodesiense STIB 900
-
L6 cells (for cytotoxicity assessment)
-
Appropriate culture media and supplements
-
Microplates (96-well)
-
Resazurin-based cell viability reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate culture medium.
-
Cell Plating:
-
For the antiplasmodial assay, add erythrocyte suspension with P. falciparum to the wells of a 96-well plate.
-
For the antitrypanosomal assay, add a suspension of T. b. rhodesiense to the wells.
-
For the cytotoxicity assay, add a suspension of L6 cells to the wells.
-
-
Incubation: Add the serially diluted compounds to the respective plates and incubate under appropriate conditions (e.g., 37 °C, 5% CO2).
-
Viability Assessment: After the incubation period, add a resazurin-based reagent to each well and incubate further to allow for color development.
-
Data Analysis: Measure the fluorescence or absorbance using a microplate reader. Calculate the IC50 values (the concentration of the compound that inhibits 50% of parasite/cell growth) by fitting the dose-response data to a suitable model.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of azathis compound derivatives.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[5-(4-[18F]Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 7. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, structural identification, and ligand binding of tropane ring analogs of paroxetine and an unexpected aza-bicyclo[3.2.2]nonane rearrangement product - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[3.2.2]nonane: A Rigid Scaffold for Advanced Drug Design
Application Notes and Protocols
The bicyclo[3.2.2]nonane framework, a rigid and three-dimensionally complex scaffold, has emerged as a valuable motif in medicinal chemistry. Its constrained conformational flexibility allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This document provides an overview of the applications of the this compound scaffold in drug design, focusing on its use in the development of antiprotozoal agents and ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in neurodegenerative and inflammatory diseases. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.
Therapeutic Applications
The unique topology of the this compound scaffold has been exploited to develop potent and selective modulators of various biological targets.
Antiprotozoal Activity
Derivatives of azathis compound have demonstrated significant activity against protozoan parasites, including Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei rhodesiense, which causes African sleeping sickness. The rigid scaffold allows for the optimal positioning of pharmacophoric groups, leading to enhanced binding to parasite-specific targets.
α7 Nicotinic Acetylcholine Receptor Agonism
1,4-Diazathis compound derivatives have been identified as potent and selective agonists of the α7 nAChR.[1] This receptor is implicated in cognitive function and inflammatory processes, making it a promising target for the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders. The rigid bicyclic core is crucial for achieving high affinity and selectivity for the α7 subtype over other nAChR subtypes.[2]
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives, highlighting their biological activities.
Table 1: Antiprotozoal Activity of Azathis compound Derivatives
| Compound ID | Organism | Activity Type | IC50 (µM) | Reference |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | Antiplasmodial | 0.28 | [3] |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | Antitrypanosomal | 0.60 | [3] |
| 3-Azathis compound Derivative | P. falciparum K1 | Antiplasmodial | 0.061 | [4] |
Table 2: α7 Nicotinic Acetylcholine Receptor Binding Affinity of 1,4-Diazathis compound Derivatives
| Compound ID | Receptor | Activity Type | Ki (nM) | Reference |
| Compound 14 | α7 nAChR | Agonist | 0.0069 | [1] |
| Compound 15 | α7 nAChR | Agonist | 2.98 | [1] |
| CP-810,123 | α7 nAChR | Agonist | - | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize a key signaling pathway and a general experimental workflow relevant to the application of this compound derivatives.
References
- 1. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of 1,4-diazathis compound phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Functionalization of the Bicyclo[3.2.2]nonane Scaffold: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.2]nonane framework is a key structural motif in a variety of biologically active molecules and natural products. Its rigid, three-dimensional architecture provides a unique scaffold for the spatial orientation of functional groups, making it an attractive target in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of the this compound core, with a focus on methods that enable the introduction of diverse chemical handles for further molecular exploration.
Asymmetric Diels-Alder Approach to Highly Functionalized Bicyclo[3.2.2]nonenes
The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[3.2.2]nonene skeleton, allowing for the stereoselective installation of multiple chiral centers in a single step. This approach is particularly valuable for the synthesis of complex natural product intermediates.
A notable example is the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative, which serves as a key intermediate in the synthesis of ryanodine.[1][2] The stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein is promoted by a Lewis acid to yield the desired bicyclo[3.2.2]nonene structure with control over two quaternary carbons.[1][2]
Experimental Workflow: Asymmetric Diels-Alder Reaction
Caption: Workflow for the asymmetric Diels-Alder synthesis of a functionalized bicyclo[3.2.2]nonene.
Quantitative Data: Optimization of the Diels-Alder Reaction.[2]
| Entry | Lewis Acid (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (8:20) |
| 1 | TMSOTf (50) | Toluene | -78 | 1.5 | 67 | 1:2.4 |
| 2 | TBSOTf (50) | Toluene | -78 | 1.5 | 80 | 1:2.4 |
| 3 | TIPSOTf (50) | Toluene | -78 | 1.5 | 71 | 1:2.4 |
| 4 | TBSOTf (200) | Toluene | -78 | 1.5 | 88 | 1:2.4 |
| 5 | TBSOTf (200) | CH2Cl2 | -78 to rt | 15 | 88 | 1:2.4 |
Detailed Protocol: Asymmetric Diels-Alder Reaction.[2]
-
To a solution of the optically active 1,4-dimethylcycloheptadiene (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2) at -78 °C under an argon atmosphere, add tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) (2.0 eq).
-
Stir the mixture for 10 minutes, then add acrolein (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.2]nonene derivative.
Further Functionalization of Bicyclo[3.2.2]nonene Derivatives
The aldehyde functionality on the bicyclo[3.2.2]nonene product from the Diels-Alder reaction serves as a versatile handle for a variety of subsequent transformations, including oxidation, reduction, and ring expansion.[1][2]
Experimental Workflow: Multi-step Functionalization
Caption: Multi-step transformation of a bicyclo[3.2.2]nonene aldehyde to a bicyclo[3.3.2]decene derivative.
Detailed Protocol: Silyl Enol Ether Formation and Oxidation.[2]
Silyl Enol Ether Formation:
-
To a solution of the bicyclo[3.2.2]nonene aldehyde (1.0 eq) and triethylamine (B128534) (Et3N) (6.0 eq) in anhydrous CH2Cl2 at 0 °C, add trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) (3.0 eq).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Cool the mixture to 0 °C and add phosphate (B84403) buffer (pH 7).
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude silyl enol ether, which is used in the next step without further purification.
Oxidation to α-Hydroxy Aldehyde:
-
Dissolve the crude silyl enol ether in a 1:1 mixture of acetone (B3395972) and CH2Cl2.
-
Add a solution of dimethyldioxirane (B1199080) (DMDO) in acetone at 0 °C.
-
Stir the mixture at 0 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate (4 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to give the α-hydroxy aldehyde.
Ring Expansion of Bicyclo[3.2.1]octenones to Bicyclo[3.2.2]nonenones
An alternative strategy to access the this compound core involves the ring expansion of a more readily available bicyclo[3.2.1]octane precursor. The reaction of bicyclo[3.2.1]oct-2-en-8-one with diazomethane (B1218177) provides a mixture of bicyclo[3.2.2]nonenones.[3]
Experimental Workflow: Ring Expansion
Caption: Ring expansion of a bicyclo[3.2.1]octenone to a mixture of bicyclo[3.2.2]nonenones.
Quantitative Data: Ring Expansion of Bicyclo[3.2.1]oct-2-en-8-one.[3]
| Starting Material | Reagent | Product Mixture Ratio (17:18) | Combined Yield (%) |
| Bicyclo[3.2.1]oct-2-en-8-one | Diazomethane | 3:2 | ~61 |
Detailed Protocol: Ring Expansion with Diazomethane.[3]
-
Prepare a solution of diazomethane in diethyl ether from N-nitroso-N-methylurea.
-
To a solution of bicyclo[3.2.1]oct-2-en-8-one in diethyl ether at 0 °C, add the ethereal solution of diazomethane dropwise until the yellow color of diazomethane persists.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid.
-
Wash the ether solution with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting mixture of bicyclo[3.2.2]nonenones can be separated by gas chromatography or used as a mixture for subsequent reactions such as catalytic hydrogenation to the corresponding bicyclo[3.2.2]nonan-6-one.[3]
Synthesis of Azabicyclo[3.2.2]nonanes via Free-Radical Addition
The incorporation of heteroatoms into the this compound scaffold can be achieved through various synthetic strategies. One such method is the free-radical addition of N-chloroamines to unsaturated precursors, which can lead to the formation of 3-azathis compound derivatives.[4]
Detailed Protocol: Free-Radical Addition of Dialkyl-N-chloramines.[4]
-
Prepare the N-chloro-3-azathis compound by treating 3-azathis compound with an N-chlorinating agent such as sodium hypochlorite (B82951) in a suitable solvent.
-
In a reaction vessel protected from light, dissolve the crude N-chloroamine and a substituted olefin (e.g., 2-chloropropene) in a 4 M sulfuric acid-acetic acid solvent system.
-
Initiate the reaction by irradiating the mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by titrating for the disappearance of the N-chloroamine.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts, concentrate, and purify the resulting β-chloroamine adduct by distillation or chromatography.
These protocols provide a foundation for the synthesis and functionalization of the this compound scaffold. The diversity of these methods allows for the creation of a wide range of derivatives for applications in drug discovery and materials science. Further exploration of direct C-H functionalization and bridgehead substitution of the parent this compound remains an area of active research.
References
Application Notes and Protocols for Bicyclo[3.2.2]nonane Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and polymerization of bicyclo[3.2.2]nonane derivatives and their potential applications in polymer chemistry, with a focus on areas relevant to drug development. Detailed experimental protocols and characterization data are included to facilitate the adoption of these unique bicyclic monomers in research and development settings.
Introduction
This compound derivatives are a class of bridged bicyclic compounds that have garnered interest in polymer chemistry due to their rigid and sterically demanding structures. Incorporation of these units into polymer backbones can impart unique thermal and mechanical properties. Furthermore, functionalized this compound systems, particularly aza-derivatives, have shown biological activity, suggesting their potential use in the development of novel drug delivery systems and bioactive polymers.
This document focuses on two primary classes of polymers derived from this compound monomers: polyesters and polyamides . The synthesis of the corresponding monomers and their subsequent polymerization via step-growth and ring-opening polymerization (ROP) will be detailed.
I. Polyesters based on 1,5-Bis(hydroxymethyl)this compound
The incorporation of the this compound skeleton into polyesters can influence their thermal properties. For instance, the terephthalate (B1205515) polyester (B1180765) of 1,5-bis(hydroxymethyl)this compound exhibits a melting point (Tm) of approximately 170 °C.[1] This is in contrast to the analogous polyester based on the more symmetrical 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane, which has a significantly higher Tm of over 300 °C.[1] The reduced symmetry of the this compound ring system disrupts chain packing, leading to a lower melting point.
Data Presentation
| Monomer | Comonomer | Polymer | Melting Point (Tm) |
| 1,5-Bis(hydroxymethyl)this compound | Terephthalic Acid | Poly(1,5-bicyclo[3.2.2]nonanediyl terephthalate) | ≤ 170 °C[1] |
Experimental Protocols
1. Synthesis of 1,5-Bis(hydroxymethyl)this compound
The synthesis of the diol monomer, 1,5-bis(hydroxymethyl)this compound, can be achieved from 1,5-bis(carbethoxy)this compound.
-
Materials: 1,5-bis(carbethoxy)this compound, Lithium aluminum hydride (LiAlH₄), Dry tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of LiAlH₄ in dry THF is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 1,5-bis(carbethoxy)this compound in dry THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 20 hours to ensure complete reduction of the ester groups.
-
The reaction is then cooled in an ice bath and quenched by the careful, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF.
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,5-bis(hydroxymethyl)this compound.
-
The product can be purified by recrystallization or sublimation.
-
2. Synthesis of Poly(1,5-bicyclo[3.2.2]nonanediyl terephthalate)
This polyester can be synthesized via melt polycondensation of the diol with dimethyl terephthalate.
-
Materials: 1,5-Bis(hydroxymethyl)this compound, Dimethyl terephthalate, Catalyst (e.g., zinc acetate (B1210297) or antimony trioxide).
-
Procedure:
-
1,5-Bis(hydroxymethyl)this compound and dimethyl terephthalate are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet. A suitable catalyst is added.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 150-220 °C to initiate the transesterification reaction, during which methanol (B129727) is distilled off.
-
After the evolution of methanol ceases, the temperature is gradually increased to 250-280 °C, and a vacuum is applied to facilitate the removal of excess diol and promote the increase of the polymer's molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved.
-
The resulting polymer is then extruded, cooled, and pelletized.
-
II. Polyamides based on Azathis compound Derivatives
Derivatives of 2-azathis compound and 3-azathis compound have been investigated for their biological activities, including antiprotozoal properties against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[2] This opens up the possibility of developing polymers with inherent bioactivity or using these structures as building blocks for drug delivery systems. For instance, the lactam 3-azabicyclo[3.2.2]nonan-2-one can be subjected to anionic ring-opening polymerization to produce a polyamide.
Experimental Protocols
1. Synthesis of 3-Azabicyclo[3.2.2]nonan-2-one
The synthesis of the lactam monomer can be achieved from bicyclo[2.2.2]octan-2-one via a Beckmann rearrangement.
-
Materials: Bicyclo[2.2.2]octan-2-one, Hydroxylamine (B1172632) hydrochloride, Sodium acetate, Polyphosphoric acid (PPA) or sulfuric acid.
-
Procedure (Two Steps):
-
Step 1: Oximation
-
Bicyclo[2.2.2]octan-2-one is dissolved in a suitable solvent such as ethanol.
-
Aqueous solutions of hydroxylamine hydrochloride and sodium acetate are added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product, bicyclo[2.2.2]octan-2-one oxime, is isolated by extraction and purified by recrystallization.
-
-
Step 2: Beckmann Rearrangement
-
The prepared oxime is added portion-wise to a preheated solution of polyphosphoric acid or concentrated sulfuric acid with vigorous stirring.
-
The reaction mixture is heated for a specified time to induce the rearrangement.
-
The mixture is then cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonium (B1175870) hydroxide).
-
The resulting lactam, 3-azabicyclo[3.2.2]nonan-2-one, is extracted with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
The combined organic extracts are dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.
-
-
2. Anionic Ring-Opening Polymerization of 3-Azabicyclo[3.2.2]nonan-2-one
-
Materials: 3-Azabicyclo[3.2.2]nonan-2-one, Anhydrous toluene, Initiator (e.g., sodium hydride or another strong base), Activator (e.g., an N-acyllactam).
-
Procedure:
-
The monomer, 3-azabicyclo[3.2.2]nonan-2-one, is rigorously dried before use.
-
In a flame-dried, nitrogen-purged reaction vessel, the monomer is dissolved in anhydrous toluene.
-
A catalytic amount of a strong base (e.g., sodium hydride) is added to form the lactam salt (the initiator).
-
A co-catalytic amount of an activator (e.g., N-acetyl-3-azabicyclo[3.2.2]nonan-2-one) is then introduced to the reaction mixture.
-
The polymerization is carried out at an elevated temperature (e.g., 100-150 °C) for a specified period.
-
The polymerization is terminated by the addition of a proton source (e.g., water or methanol).
-
The resulting polyamide is isolated by precipitation in a non-solvent (e.g., water or ether), filtered, washed, and dried under vacuum.
-
Mandatory Visualizations
Logical Relationship: Monomer Synthesis and Polymerization Pathways
References
Catalytic Applications of Ligands Based on the Bicyclo[3.2.2]nonane Framework: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic applications of ligands and catalyst systems that lead to the formation of the bicyclo[3.2.2]nonane framework. The focus is on an enantioselective rhodium-catalyzed [3+4] cycloaddition reaction, a powerful method for the synthesis of chiral 6-azathis compound derivatives.
Application Note: Enantioselective Synthesis of 6-Azabicyclo[3.2.2]nonanes via Rhodium-Catalyzed [3+4] Cycloaddition
The construction of the this compound core is a significant challenge in synthetic organic chemistry. A highly effective method for the asymmetric synthesis of 6-azathis compound derivatives involves a formal [3+4] cycloaddition of vinylcarbenoids with protected 1,2-dihydropyridines. This reaction is efficiently catalyzed by chiral dirhodium(II) carboxylates, particularly dirhodium tetraprolinate complexes.
The reaction proceeds through a tandem sequence of cyclopropanation followed by a Cope rearrangement. The chiral catalyst controls the stereochemistry of the initial cyclopropanation, which then translates into the final stereochemistry of the bicyclic product. This methodology provides a direct route to enantiomerically enriched 6-azabicyclo[3.2.2]nonanes, which are valuable scaffolds in medicinal chemistry and drug discovery.
Key Features:
-
High Enantioselectivity: The use of chiral dirhodium tetraprolinate catalysts, such as Rh₂(S-DOSP)₄ and Rh₂(S-TBSP)₄, allows for excellent control of the enantioselectivity of the cycloaddition.
-
Good to Excellent Yields: The reaction generally proceeds in good to excellent yields for a range of substrates.
-
Diastereoselectivity: The reaction can also exhibit diastereoselectivity, which can be influenced by the choice of catalyst and the substituents on the reactants.
-
Access to Complex Scaffolds: This method provides a straightforward entry to structurally complex and functionally diverse 6-azathis compound derivatives.
Quantitative Data Summary
The following table summarizes the results for the rhodium-catalyzed [3+4] cycloaddition of methyl (E)-2-diazo-4-phenylbut-3-enoate with N-(phenoxycarbonyl)-1,2-dihydropyridine, showcasing the effect of different catalysts on the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
| Entry | Catalyst | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| 1 | Rh₂(OAc)₄ | 85 | 1.5:1 | - |
| 2 | Rh₂(S-DOSP)₄ | 82 | 1:1.3 | 94 |
| 3 | Rh₂(S-TBSP)₄ | 88 | 1:1.2 | 96 |
Experimental Protocols
General Protocol for the Rhodium-Catalyzed [3+4] Cycloaddition
This protocol is adapted from the work of Davies, H. M. L., & Hodges, L. M. (2002). Rhodium carboxylate catalyzed decomposition of vinyldiazoacetates in the presence of heterodienes: enantioselective synthesis of the 6-azathis compound and 6-azabicyclo[3.2.2]nonanone ring systems. The Journal of Organic Chemistry, 67(16), 5683–5689.
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄ or Rh₂(S-TBSP)₄) (1 mol%)
-
N-(Phenoxycarbonyl)-1,2-dihydropyridine (1.2 equiv)
-
Methyl (E)-2-diazo-4-phenylbut-3-enoate (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (1 mol%).
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Add N-(phenoxycarbonyl)-1,2-dihydropyridine (1.2 equiv) to the solution.
-
Slowly add a solution of methyl (E)-2-diazo-4-phenylbut-3-enoate (1.0 equiv) in anhydrous dichloromethane to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 6-azathis compound derivative.
-
Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Catalytic cycle for the rhodium-catalyzed [3+4] cycloaddition.
General experimental workflow for the cycloaddition reaction.
Application Notes and Protocols for the Synthesis of the Bicyclo[3.2.2]nonane Skeleton in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.2]nonane framework is a key structural motif present in a variety of biologically active natural products. Its unique three-dimensional architecture presents significant synthetic challenges and has inspired the development of elegant and efficient chemical transformations. This document provides detailed application notes and experimental protocols for the construction of this bridged bicyclic system, with a focus on strategies employed in the total synthesis of complex natural products.
Introduction to Synthetic Strategies
The construction of the this compound core is a recurring theme in the synthesis of intricate natural products. Key strategic disconnections often lead to the utilization of powerful cycloaddition reactions, radical cyclizations, and rearrangement cascades. The choice of strategy is typically dictated by the substitution pattern of the target molecule and the desired stereochemical outcome. This section will detail several key methodologies that have proven effective in this context.
Key Synthetic Protocols
Several powerful strategies have emerged for the stereocontrolled synthesis of the this compound skeleton. The following sections provide detailed protocols for some of the most significant and widely applicable methods.
Diels-Alder Reactions
The [4+2] cycloaddition between a diene and a dienophile is a cornerstone for the formation of six-membered rings and has been artfully applied to the construction of the this compound system. Both intermolecular and intramolecular variants have been successfully employed.
In the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative, a key intermediate for the natural product ryanodine, a stereoselective Diels-Alder reaction was effectively promoted by a Lewis acid.[1][2][3]
Experimental Protocol:
To a solution of optically active 1,4-dimethylcycloheptadiene (1.0 equiv) in dichloromethane (B109758) (CH2Cl2, 0.5 M) at -78 °C is added acrolein (1.2 equiv). Tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 2.0 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.2]nonene product.[1][2][3]
Radical Cyclization
Radical cyclizations offer a powerful method for the formation of carbocyclic rings, particularly in complex settings. In the total synthesis of (-)-tubingensin B, a late-stage radical cyclization was employed to forge the this compound core.[4][5]
Experimental Protocol:
A solution of the radical precursor (an appropriate alkyl iodide or selenide, 1.0 equiv) in toluene (B28343) (0.01 M) is prepared. To this solution is added tris(trimethylsilyl)silane (B43935) (TTMSS, 3.0 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv). The reaction mixture is heated to 80 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the this compound-containing product.[4][5]
Divinylcyclopropane Rearrangement
The divinylcyclopropane rearrangement is a powerful thermal isomerization that constructs a seven-membered ring from a 1,2-divinylcyclopropane. This strategy was pivotal in the enantioselective total synthesis of (-)-spiroaspertrione A, where it was used to form the spirothis compound core.[6]
Experimental Protocol:
A solution of the divinylcyclopropane precursor (1.0 equiv) in a high-boiling solvent such as toluene or o-xylene (B151617) (0.01 M) is heated to reflux (typically 110-140 °C) under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the spirothis compound derivative.[6]
Enzymatic Synthesis
Nature has evolved elegant enzymatic machinery to construct complex molecular architectures. A fungal cytochrome P450 enzyme, BTG5, has been identified to catalyze the formation of the this compound skeleton in the biosynthesis of beticolin.[7][8][9][10][11] This chemoenzymatic approach offers a green and highly selective alternative to traditional chemical methods.
Experimental Protocol (In Vitro Assay):
The reaction mixture (total volume of 200 µL) contains the substrate (e.g., a synthetic precursor to the natural product, 100 µM), purified P450 enzyme BTG5 (2 µM), a suitable redox partner (e.g., cytochrome P450 reductase, 4 µM), and an NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5). The reaction is initiated by the addition of the NADPH regeneration system and incubated at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 2-4 hours). The reaction is then quenched by the addition of an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated. The product formation is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7][8][9][10][11]
Hauser-Kraus Annulation-Aldol Reaction Sequence
In the synthesis of acremoxanthone A, a Hauser-Kraus annulation followed by an intramolecular aldol (B89426) reaction was utilized to construct the bicyclo[3.2.2]nonene motif.[12][13][14][15]
Experimental Protocol:
To a solution of a suitable phthalide (B148349) derivative (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a strong base such as lithium diisopropylamide (LDA, 1.1 equiv). The resulting solution is stirred for 30 minutes at -78 °C before a solution of a benzocycloheptenone derivative (1.2 equiv) in THF is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C. A proton source (e.g., acetic acid) is then added to facilitate the intramolecular aldol condensation. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the bicyclo[3.2.2]nonene product.[12][13][14][15]
Quantitative Data Summary
The following table summarizes the yields and stereoselectivities of the key reactions described in the protocols.
| Strategy | Natural Product Context | Key Reagents | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Citation(s) |
| Intermolecular Diels-Alder | Ryanodine Intermediate | 1,4-dimethylcycloheptadiene, acrolein, TBSOTf | 60-70% (combined) | 4.3 : 1 | >99% | [1][2][3] |
| Radical Cyclization | (-)-Tubingensin B | Alkyl selenide, TTMSS, AIBN | ~60% | Not reported | Not applicable | [4][5] |
| Divinylcyclopropane Rearrangement | (-)-Spiroaspertrione A | Thermal (Toluene, reflux) | ~70% | Not reported | >99% | [6] |
| Enzymatic Synthesis | Beticolin | P450 BTG5, NADPH | Not reported (in vitro) | Highly selective | Not applicable | [7][8][9][10][11] |
| Hauser-Kraus Annulation-Aldol | Acremoxanthone A | Phthalide, Benzocycloheptenone, LDA | ~65% | Not reported | Not applicable | [12][13][14][15] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for constructing the this compound skeleton.
Caption: Intermolecular Diels-Alder Reaction Workflow.
Caption: Radical Cyclization Workflow.
Caption: Divinylcyclopropane Rearrangement Workflow.
Caption: Enzymatic Synthesis Workflow.
Caption: Hauser-Kraus Annulation-Aldol Reaction Workflow.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-tubingensin B enabled by the strategic use of an aryne cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of (-)-tubingensin B enabled by the strategic use of an aryne cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The total synthesis of (-)-spiroaspertrione A: A divinylcyclopropane rearrangement approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bicyclo(3.2.2)non-2-ene|C9H14|40319-81-1 [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Discovery of a Fungal P450 with an Unusual Two-Step Mechanism for Constructing a this compound Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Bicyclo[3.2.2]nonane Scaffold: A Versatile Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.2]nonane framework, a rigid and three-dimensional carbocyclic system, has emerged as a significant building block in organic synthesis. Its unique conformational properties and synthetic accessibility have led to its incorporation into a variety of complex molecules, ranging from natural products to potent therapeutic agents. This document provides a comprehensive overview of the applications of the this compound scaffold, complete with detailed experimental protocols for its synthesis and functionalization, and quantitative data on the biological activity of its derivatives.
Application Notes
The this compound core offers a robust and sterically defined scaffold for the spatial arrangement of functional groups. This has made it an attractive component in the design of novel therapeutics and in the total synthesis of intricate natural products.
1. Medicinal Chemistry: A Scaffold for Bioactive Molecules
The incorporation of the this compound moiety, particularly its heteroatomic derivatives (azabicyclo[3.2.2]nonanes), has yielded compounds with significant biological activities. These scaffolds serve as rigid cores to orient pharmacophoric groups in a precise manner, enhancing their interaction with biological targets.
-
Antiprotozoal Agents: Derivatives of 2-azathis compound and 3-azathis compound have demonstrated potent activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness)[1][2][3]. The rigid bicyclic structure is believed to contribute to the high affinity of these compounds for their biological targets. For instance, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine has shown remarkable antiplasmodial activity with an IC50 value of 0.28 µM[1].
-
Antitussive Activity: Certain 3-azathis compound derivatives have been evaluated for their antitussive (cough-suppressing) properties. Some compounds in this class have exhibited potency comparable to that of codeine and dextromethorphan.
2. Natural Product Synthesis: A Key Architectural Element
The this compound skeleton is a recurring motif in a number of complex natural products. Its stereochemically defined structure makes it a crucial intermediate in the total synthesis of these challenging targets.
-
Ryanodine and Ryanodol: The total synthesis of ryanodol, a complex insecticidal diterpene, has utilized a highly functionalized bicyclo[3.2.2]nonene derivative as a key intermediate[4][5]. The stereoselective construction of this bicyclic core was achieved through a Lewis acid-promoted Diels-Alder reaction[4][5].
-
Acremoxanthone A: The synthesis of the pentacyclic core of acremoxanthone A, a natural product with a unique anthraquinone-xanthone heterodimeric structure, features the construction of a this compound skeleton[6][7].
Quantitative Data
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Antiprotozoal Activity of Azathis compound Derivatives
| Compound ID | Target Organism | Activity (IC50, µM) | Reference |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | 0.28 | [1] |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | 0.60 | [1] |
| 7 | P. falciparum K1 | 0.180 | [8] |
| 12A | P. falciparum NF54 | 0.252 | [9] |
| 13A | T. b. rhodesiense | 0.329 | [9] |
| 20 | P. falciparum NF54 | 0.487 | [9] |
| 20 | T. b. rhodesiense | 0.647 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and its derivatives.
Protocol 1: Synthesis of 2-Azabicyclo[3.2.2]nonan-3-ones via Beckmann Rearrangement
This protocol describes the ring expansion of a bicyclo[2.2.2]octan-2-one to a 2-azabicyclo[3.2.2]nonan-3-one, a key intermediate for various bioactive molecules[3].
-
Materials:
-
Substituted bicyclo[2.2.2]octan-2-one
-
Hydroxylamine-O-sulfonic acid
-
Glacial acetic acid
-
Ice
-
Sodium hydroxide (B78521) solution (2N)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Suspend the bicyclo[2.2.2]octan-2-one (1.0 eq) in glacial acetic acid.
-
Add hydroxylamine-O-sulfonic acid (3.0 eq) to the suspension.
-
Reflux the mixture overnight at 145°C.
-
After cooling, pour the reaction mixture onto ice.
-
Alkalize the mixture with 2N sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-azabicyclo[3.2.2]nonan-3-one.
-
Protocol 2: Reduction of 2-Azabicyclo[3.2.2]nonan-3-ones to 2-Azabicyclo[3.2.2]nonanes
This protocol details the reduction of the lactam functionality to the corresponding amine[3].
-
Materials:
-
2-Azabicyclo[3.2.2]nonan-3-one
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Suspend the 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in anhydrous diethyl ether.
-
Carefully add LiAlH4 (excess) to the suspension.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to 0°C and quench by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 2-azathis compound.
-
Protocol 3: Stereoselective Diels-Alder Reaction for the Synthesis of a Functionalized Bicyclo[3.2.2]nonene
This protocol describes a Lewis acid-promoted Diels-Alder reaction to construct a highly functionalized bicyclo[3.2.2]nonene core, as demonstrated in the synthetic studies towards ryanodine[4][5].
-
Materials:
-
Optically active 1,4-dimethylcycloheptadiene derivative (diene)
-
Acrolein (dienophile)
-
tert-Butylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
Dissolve the cycloheptadiene derivative (1.0 eq) and acrolein (3.0 eq) in anhydrous dichloromethane at -78°C under an inert atmosphere.
-
Add TBSOTf (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at -78°C and monitor its progress by thin-layer chromatography.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.2.2]nonene derivative.
-
Visualizations
The following diagrams illustrate key synthetic pathways and workflows related to the use of the this compound scaffold.
Caption: Workflow for the synthesis of azabicyclo[3.2.2]nonanes.
Caption: Key components of the Diels-Alder reaction for bicyclo[3.2.2]nonene synthesis.
References
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 4. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application of Azabicyclo[3.2.2]nonanes in Antiprotozoal Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant protozoan parasites, the causative agents of devastating diseases like malaria and Human African Trypanosomiasis (HAT), necessitate the urgent discovery of novel chemotypes. Azabicyclo[3.2.2]nonanes have emerged as a promising class of heterocyclic compounds with significant potential in antiprotozoal drug discovery. Their unique three-dimensional structure offers a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various protozoan targets. This document provides detailed application notes, quantitative data summaries, and experimental protocols related to the use of azabicyclo[3.2.2]nonanes as antiprotozoal agents.
Application Notes
The azabicyclo[3.2.2]nonane scaffold has been investigated for its activity against several protozoan parasites, most notably Plasmodium falciparum, the primary causative agent of malaria, and Trypanosoma brucei rhodesiense, a parasite responsible for the acute form of HAT.
Initial studies focused on comparing the antiprotozoal activity of 2-azabicyclo[3.2.2]nonanes with their more rigid bicyclo[2.2.2]octane counterparts. It was discovered that the increased flexibility of the bicyclo-nonane system could lead to enhanced antiprotozoal activity.[1][2] Specifically, 2-azabicyclo[3.2.2]non-5-ylamines demonstrated superior antiprotozoal activities compared to 4-aminobicyclo[2.2.2]octanes.[1][2]
Further derivatization of the azathis compound core has been a key strategy to improve potency and drug-like properties. Modifications have included the introduction of various substituents at different positions of the bicyclic system, as well as the linkage to other pharmacologically active moieties like tetrazoles, sulfonamides, and pyrimidines.[3][4][5][6][7] For instance, N-(2-dialkylaminoethyl) analogues of 5-amino-2-azabicyclo[3.2.2]nonanes have shown improved selectivity and, in some cases, better antiplasmodial activity than the standard drug chloroquine (B1663885).[8] Hybrids of azabicyclo-nonanes with 2-aminopyrimidines have also exhibited promising activity against P. falciparum in submicromolar concentrations with high selectivity.[4][5]
The position of the nitrogen atom within the bicyclic scaffold (e.g., 2-aza vs. 3-aza) and the substitution pattern on both the bicyclic and appended ring systems have been shown to be critical for activity and selectivity.[4][5] These findings underscore the importance of a systematic SAR exploration for this chemical class. While in vitro activity has been promising, in vivo efficacy studies have shown moderate results for some of the early lead compounds, indicating that further optimization for pharmacokinetic properties is necessary.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro antiprotozoal activity and cytotoxicity of selected azathis compound derivatives against Plasmodium falciparum (K1 and NF54 strains) and Trypanosoma brucei rhodesiense (STIB900 strain), as well as their cytotoxicity against rat skeletal myoblast L6 cells.
Table 1: In Vitro Activity of 2-Azathis compound Derivatives
| Compound | Substituents | P. falciparum K1 IC50 (µM) | T. b. rhodesiense IC50 (µM) | L6 Cells CC50 (µM) | Selectivity Index (SI) (T.b.r) |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | 7,8-Diphenyl, 5-dimethylamino | 0.28[1] | 0.60[1] | >269.1[1] | >448 |
| 5-dimethylamino-2-azabicyclo[3.2.2]nonan-3-one | 5-dimethylamino, 3-oxo | 1.40[1] | >10.57 | >269.1[1] | - |
| Compound 7 (tetrazole derivative) | N/A | 0.180[3] | N/A | N/A | 93.3 |
Note: The K1 strain of P. falciparum is resistant to chloroquine and pyrimethamine. Selectivity Index (SI) is calculated as CC50 (L6 cells) / IC50 (T. b. rhodesiense).
Table 2: In Vitro Activity of Azabicyclo-Nonane Pyrimidine Hybrids against P. falciparum
| Compound | Bicyclic Core | Substituents | P. falciparum NF54 IC50 (µM) | P. falciparum K1 IC50 (µM) |
| Hybrid 1 | 3-azabicyclo-nonane | 2-aminopyrimidine | Submicromolar[4] | N/A |
| Hybrid 2 | 2-azabicyclo-nonane | Pyrrolidino (on both rings) | N/A | Promising activity[4] |
Note: The NF54 strain of P. falciparum is sensitive to chloroquine.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
In Vitro Antiprotozoal Activity Assays
a) Against Plasmodium falciparum
This protocol is adapted from standard microplate-based assays used for screening antiplasmodial compounds.
-
Parasite Culture: The K1 (chloroquine-resistant) or NF54 (chloroquine-sensitive) strain of P. falciparum is maintained in a continuous in vitro culture in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. The culture is maintained at 37°C in an atmosphere of 3% O2, 4% CO2, and 93% N2.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in RPMI 1640 medium in a 96-well microplate.
-
Add a suspension of synchronized ring-stage infected erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 48 hours under the conditions described above.
-
After incubation, add a solution of [3H]-hypoxanthine and incubate for a further 24 hours.
-
Harvest the cells onto a glass-fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
The IC50 value, the concentration at which parasite growth is inhibited by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
b) Against Trypanosoma brucei rhodesiense
This protocol outlines the in vitro assay for determining the antitrypanosomal activity of the compounds.
-
Parasite Culture: The STIB900 strain of T. b. rhodesiense is cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, 1% MEM non-essential amino acids, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well microplate.
-
Add a suspension of trypanosomes (2 x 10^3 cells/mL) to each well.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add resazurin (B115843) solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
In Vitro Cytotoxicity Assay
This protocol is used to assess the toxicity of the compounds against a mammalian cell line.
-
Cell Culture: L6 rat skeletal myoblast cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well microplate.
-
Add a suspension of L6 cells (4 x 10^4 cells/mL) to each well.
-
Incubate the plates for 72 hours under the culture conditions.
-
Add resazurin solution and incubate for 2 hours.
-
Measure the fluorescence as described for the antitrypanosomal assay.
-
The CC50 value, the concentration at which cell viability is reduced by 50%, is determined from the dose-response curve.
-
Synthesis of 2-Azabicyclo[3.2.2]nonanes
A general synthetic route for the preparation of 2-azabicyclo[3.2.2]nonanes involves a Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes, followed by reduction of the resulting lactam.[1]
-
Step 1: Beckmann Rearrangement:
-
Bicyclo[2.2.2]octan-2-one is treated with hydroxylamine-O-sulfonic acid in a suitable solvent like glacial acetic acid.[1]
-
The reaction mixture is heated to induce the rearrangement, yielding the corresponding 2-azabicyclo[3.2.2]nonan-3-one (a lactam).
-
-
Step 2: Reduction of the Lactam:
-
The lactam is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether.[1]
-
The reaction yields the desired 2-azathis compound.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the study of azabicyclo[3.2.2]nonanes for antiprotozoal drug discovery.
Caption: Structure-Activity Relationship (SAR) logic for azabicyclo[3.2.2]nonanes.
Caption: General experimental workflow for antiprotozoal drug discovery.
Caption: Hypothetical mechanism of action for azathis compound derivatives.
References
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Alkyl and dialkylaminoethyl derivatives of 5-amino-2-azabicyclo[3.2.2]nonanes and their antiplasmodial and antitrypanosomal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives for Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-diazabicyclo[3.2.2]nonane derivatives, a promising class of compounds with significant therapeutic potential, particularly as modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). These derivatives are under active investigation for the treatment of cognitive deficits in neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia, as well as for their anti-inflammatory properties.
The 1,4-diazathis compound scaffold serves as a key pharmacophore, providing a rigid structure that allows for precise orientation of substituents to interact with target receptors. This document outlines the synthesis of the core bicyclic amine and subsequent derivatization to yield therapeutically active compounds, supported by quantitative data and detailed experimental procedures.
Therapeutic Rationale and Signaling Pathway
1,4-diazathis compound derivatives often act as agonists at α7 nAChRs. These receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or synthetic ligands, allow the influx of cations such as Ca²⁺ and Na⁺. This influx leads to neuronal depolarization and the activation of downstream signaling cascades. In the central nervous system, this pathway is crucial for cognitive processes like learning and memory. Some derivatives, known as "silent agonists," can induce receptor desensitization, which is being explored for its anti-inflammatory effects.
Figure 1: Signaling pathway of α7 nAChR agonists.
Synthetic Workflow
The general strategy for synthesizing therapeutic 1,4-diazathis compound derivatives involves two key stages: the construction of the core bicyclic amine and the subsequent derivatization at the N4 position.
Figure 2: General synthetic workflow.
Quantitative Data Summary
The following tables summarize the biological activity of representative 1,4-diazathis compound derivatives.
Table 1: α7 nAChR Agonist Activity of Phenyl Carbamate (B1207046) Derivatives [1][2]
| Compound | R Group | Ki (nM) |
| 1 | H | 150 |
| 2 | 4-F | 50 |
| 3 | 4-Cl | 45 |
| 4 | 4-Br | 40 |
| 5 | 3,4-diCl | 25 |
Table 2: Biological Activity of Advanced Derivatives
| Compound | Target | IC50 / EC50 | Therapeutic Area | Reference |
| CP-810,123 | α7 nAChR Agonist | EC50 = 93 nM | Cognitive Disorders | [3] |
| NS6740 | α7 nAChR Silent Agonist | - | Anti-inflammatory | [4][5] |
| Danofloxacin Analog | Antibacterial | MIC = 0.1-1.0 µg/mL | Veterinary Medicine | [6] |
| KRAS-G12D PROTAC | KRAS-G12D Inhibitor | IC50 = 1.5 µM | Oncology | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diazathis compound Core
This protocol describes the reduction of the corresponding lactam to form the core bicyclic amine structure.
Materials:
-
1,4-Diazabicyclo[3.2.2]nonan-3-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous dioxane
-
Water
-
Magnesium sulfate
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Filter funnel and filter paper
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add 1,4-diazabicyclo[3.2.2]nonan-3-one (15.8 g, 113 mmol) to a round-bottom flask containing anhydrous dioxane (130 ml).
-
Carefully add LiAlH₄ (4.9 g, 130 mmol) portion-wise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours.
-
After 6 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Slowly and carefully add water (5 ml in 10 ml of dioxane) dropwise to quench the excess LiAlH₄.
-
Stir the resulting mixture for 30 minutes.
-
Filter the mixture through a glass filter to remove the aluminum salts.
-
Wash the filter cake with additional dioxane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1,4-diazathis compound.
-
The crude product can be purified by sublimation or distillation.
Protocol 2: Synthesis of a Phenyl Carbamate Derivative
This protocol details the acylation of the 1,4-diazathis compound core with a phenyl chloroformate to yield a carbamate derivative, a common structural motif in α7 nAChR agonists.[1]
Materials:
-
1,4-Diazathis compound
-
Substituted phenyl chloroformate (e.g., 4-chlorophenyl chloroformate)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1,4-diazathis compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of the desired substituted phenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the final phenyl carbamate derivative.
Protocol 3: In Vitro Binding Assay for α7 nAChR Affinity
This protocol outlines a competitive binding assay to determine the affinity (IC₅₀) of synthesized compounds for the α7 nAChR.
Materials:
-
Rat brain tissue homogenate (or cells expressing α7 nAChR)
-
[³H]-α-Bungarotoxin (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a series of tubes, combine the brain homogenate, a fixed concentration of [³H]-α-Bungarotoxin, and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
Incubate the tubes at a specified temperature (e.g., 25 °C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-ligand complexes.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
These protocols provide a foundational framework for the synthesis and evaluation of novel 1,4-diazathis compound derivatives. Researchers should consult the primary literature for specific modifications and optimizations related to their target compounds. Standard laboratory safety procedures should be followed at all times.
References
- 1. Synthesis and SAR studies of 1,4-diazathis compound phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bicyclo[3.2.2]nonane Analogs as Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer. Therapeutic strategies have consequently focused on inhibiting AR signaling. While first-generation antiandrogens have been beneficial, the emergence of resistance, often through mutations in the AR ligand-binding domain (LBD), necessitates the development of novel antagonists. This document details the characterization of a series of bicyclo[3.2.2]nonane analogs as potent androgen receptor antagonists, with activity against both wild-type and clinically relevant mutant AR isoforms.
A structure-based design approach has led to the synthesis of bicyclic-1H-isoindole-1,3(2H)-dione derivatives. It was hypothesized that expanding the bicyclic core from a [2.2.2]octane to a [3.2.2]nonane system would introduce steric hindrance within the LBD of mutant AR, thereby conferring an antagonist profile. The data presented herein summarizes the structure-activity relationships (SAR) of these this compound analogs, providing valuable insights for the development of next-generation AR-targeted therapies.
Data Presentation
The following table summarizes the in vitro activity of key this compound analogs and related compounds from a study by Salvati et al.[1]. The data includes binding affinities for the wild-type AR (from MDA-453 cells) and the T877A mutant AR (from LNCaP cells), as well as functional antagonist activity in LNCaP cells and anti-proliferative effects in PCa2b cells, which also harbor the T877A mutation.
| Compound ID | Bicyclic Core | Aniline Moiety | WT AR Binding Ki (nM) | T877A AR Binding Ki (nM) | LNCaP Functional IC50 (nM) | PCa2b Proliferation IC50 (nM) |
| 5 | bicyclo[2.2.2]octane | 4-Nitronaphthyl | 19 | 5 | Agonist | Agonist |
| 6 | bicyclo[2.2.2]octane | 3-Trifluoromethyl | 5 | 12 | 26 | NT |
| 7 | This compound | 4-Nitronaphthyl | 7 | 4 | Agonist | Agonist |
| 8 | This compound | 3-Trifluoromethyl | 100 | 10 | 41 | 180 |
| 9 | cyclopropyl-bicyclo[2.2.2]octane | 4-Nitronaphthyl | 11 | 3 | Agonist | Agonist |
| 10 | cyclopropyl-bicyclo[2.2.2]octane | 3-Trifluoromethyl | 12 | 12 | 26 | NT |
Data extracted from Salvati, M. E., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(2), 271-6.[1] NT: Not Tested
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of characterization for these compounds, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Bicyclo[3.2.2]nonanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of bicyclo[3.2.2]nonanes. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bicyclo[3.2.2]nonanes, offering potential causes and solutions.
Issue 1: Low or No Yield in Diels-Alder Reaction
Symptoms:
-
Low conversion of starting materials.
-
Decomposition of the diene, particularly under thermal conditions.
-
Recovery of unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low reactivity of the diene/dienophile | Increase the reactivity by using a Lewis acid catalyst to lower the LUMO of the dienophile. TBSOTf has been shown to be effective where other Lewis acids like BF₃·OEt₂ may fail.[1] |
| Thermal decomposition of starting materials | Avoid high temperatures. If thermal conditions are necessary, carefully optimize the temperature and reaction time. For sensitive substrates, Lewis acid catalysis at low temperatures (e.g., -78 °C) is recommended.[1] |
| Incorrect stoichiometry | Ensure precise measurement of all reactants and catalysts. A slight excess of the dienophile may be beneficial in some cases. |
| Solvent effects | The choice of solvent can significantly impact the reaction. Screen different solvents; for instance, changing from toluene (B28343) to CH₂Cl₂ has been shown to improve yields in some TBSOTf-catalyzed reactions.[1] |
Issue 2: Poor Stereoselectivity or Formation of Incorrect Stereoisomers
Symptoms:
-
Formation of a mixture of diastereomers with no clear selectivity.
-
The major product is the undesired stereoisomer.
-
Formation of unexpected regioisomers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate stereocontrol from the catalyst | The choice of Lewis acid is crucial for stereoselectivity. While BF₃·OEt₂ can lead to undesired side reactions and poor stereocontrol, TBSOTf has been demonstrated to effectively promote the desired stereoselective Diels-Alder reaction.[1] The use of chiral auxiliaries on the diene or dienophile can also enforce stereoselectivity. |
| Reaction temperature too high | Higher temperatures can lead to the erosion of stereoselectivity by favoring the thermodynamically more stable product over the kinetically favored one. Running the reaction at lower temperatures can enhance stereoselectivity. |
| Steric hindrance | Steric hindrance in the transition state can disfavor the formation of the desired stereoisomer. Consider modifying the substrates to reduce steric clash or using a catalyst that can overcome these steric interactions. |
| Formation of unexpected rearrangement products | Certain Lewis acids, such as BF₃·OEt₂, can promote rearrangements of the starting materials or intermediates, leading to unexpected products like bicyclo[2.2.2]octene derivatives.[1] Switching to a milder Lewis acid like TBSOTf can prevent these side reactions. |
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form a bicyclo[3.2.2]nonene is not working under thermal conditions. What should I do?
A1: High temperatures (e.g., 100 °C) can lead to the decomposition of sensitive dienes.[1] It is highly recommended to switch to a Lewis acid-catalyzed reaction at low temperatures. TBSOTf (Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester) has been shown to be an effective catalyst for this transformation, even at -78 °C, leading to good yields of the desired bicyclo[3.2.2]nonene adduct.[1]
Q2: I am observing the formation of a bicyclo[2.2.2]octene derivative as a major side product in my Lewis acid-catalyzed Diels-Alder reaction. Why is this happening and how can I prevent it?
A2: The formation of a bicyclo[2.2.2]octene side product is likely due to a Lewis acid-promoted rearrangement of your starting diene.[1] For example, with BF₃·OEt₂, an allylic siloxy group can be eliminated to form a triene, which then undergoes a 6π-electrocyclic reaction to a more reactive diene that leads to the bicyclo[2.2.2]octene skeleton.[1] To prevent this, switch to a different Lewis acid that does not promote this rearrangement, such as TBSOTf.[1]
Q3: How can I improve the diastereoselectivity of my Diels-Alder reaction?
A3: Diastereoselectivity can be improved by several methods:
-
Catalyst Selection: Use a Lewis acid that provides better facial selectivity. As mentioned, TBSOTf can be superior to other Lewis acids in certain cases.[1]
-
Low Temperature: Running the reaction at the lowest possible temperature often enhances kinetic control and improves diastereoselectivity.
-
Chiral Auxiliaries: The use of a chiral auxiliary on either the diene or dienophile can effectively control the stereochemical outcome of the reaction.
Q4: Are there alternative methods to the Diels-Alder reaction for synthesizing the bicyclo[3.2.2]nonane core?
A4: Yes, other methods include:
-
Radical Cyclization: This method can be used to form the this compound core, often with good stereocontrol. The success of the reaction depends on the choice of radical precursor and initiator.
-
Ring Expansion of Bicyclo[2.2.2]octanones: A Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones can be employed to synthesize 2-azabicyclo[3.2.2]nonanes.[2][3]
Quantitative Data
Table 1: Comparison of Lewis Acids in a Diels-Alder Reaction for Bicyclo[3.2.2]nonene Synthesis [1]
| Entry | Lewis Acid (mol %) | Solvent | Yield (%) | Diastereomeric Ratio (desired:other) |
| 1 | TMSOTf (50) | Toluene | 65 | 4.3 : 1 |
| 2 | TBSOTf (50) | Toluene | 75 | 4.5 : 1 |
| 3 | TIPSOTf (50) | Toluene | 68 | 4.1 : 1 |
| 4 | TBSOTf (200) | Toluene | 85 | 4.6 : 1 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 92 | 4.8 : 1 |
| 6 | BF₃·OEt₂ (50) | CH₂Cl₂ | - | Formation of bicyclo[2.2.2]octene |
Experimental Protocols
Protocol 1: TBSOTf-Promoted Stereoselective Diels-Alder Reaction[1]
This protocol describes the synthesis of a bicyclo[3.2.2]nonene derivative from a substituted cycloheptadiene and acrolein.
Materials:
-
Substituted cycloheptadiene (1.0 equiv)
-
Acrolein (5.0 equiv)
-
2,6-di-tert-butylpyridine (B51100) (2.0 equiv)
-
TBSOTf (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the substituted cycloheptadiene (1.0 equiv), acrolein (5.0 equiv), and 2,6-di-tert-butylpyridine (2.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add TBSOTf (2.0 equiv).
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired bicyclo[3.2.2]nonene adduct.
Protocol 2: Beckmann Rearrangement for the Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one[2]
This protocol outlines the ring expansion of a bicyclo[2.2.2]octan-2-one to a 2-azabicyclo[3.2.2]nonan-3-one.
Materials:
-
Bicyclo[2.2.2]octan-2-one derivative (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (3.0 equiv)
-
Glacial acetic acid
Procedure:
-
Dissolve the bicyclo[2.2.2]octan-2-one derivative (1.0 equiv) in glacial acetic acid.
-
Add hydroxylamine-O-sulfonic acid (3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, carefully pour the mixture into ice water and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 2-azabicyclo[3.2.2]nonan-3-one.
Visualizations
Caption: TBSOTf-Promoted Diels-Alder Reaction Pathway.
Caption: Troubleshooting Logic for Diels-Alder Reactions.
Caption: Beckmann Rearrangement for Ring Expansion.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diels-Alder Reactions for Bicyclo[3.2.2]nonene Synthesis
Welcome to the technical support center for the optimization of Diels-Alder reactions, with a specific focus on the synthesis of the bicyclo[3.2.2]nonene scaffold. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form a bicyclo[3.2.2]nonene is not proceeding under thermal conditions. What could be the issue?
A1: Low reactivity in thermal Diels-Alder reactions for bicyclo[3.2.2]nonene synthesis is a common issue. In some cases, high temperatures (e.g., 100 °C) can lead to the decomposition of the diene rather than the desired cycloaddition.[1][2][3] If you only recover the starting material or observe decomposition, it is likely that the activation energy for the desired reaction is too high under purely thermal conditions.
Q2: I am observing the formation of an unexpected bicyclo[2.2.2]octene skeleton instead of the desired bicyclo[3.2.2]nonene. What is causing this rearrangement?
A2: The use of certain Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can sometimes promote unintended reaction pathways.[1][2][3] For example, BF₃·OEt₂ can induce the elimination of an allylic group on the diene, leading to a more reactive triene intermediate. This intermediate can then undergo isomerization and a subsequent Diels-Alder reaction to form a thermodynamically more stable bicyclo[2.2.2]octene product.
Q3: How can I improve the yield and stereoselectivity of my Diels-Alder reaction for bicyclo[3.2.2]nonene synthesis?
A3: Lewis acid catalysis is a highly effective method for promoting Diels-Alder reactions that are sluggish under thermal conditions.[4][5] Bulky trialkylsilyl triflates, such as tert-butyldimethylsilyl triflate (TBSOTf), have been shown to be particularly effective.[1][3][6] These catalysts can activate the dienophile, leading to cycloaddition at lower temperatures (e.g., -78 °C) and thereby preventing the decomposition of thermally sensitive substrates. Additionally, optimizing the solvent and using additives can further enhance yield and stereoselectivity.
Q4: What is the role of an additive like 2,6-di-tert-butylpyridine (B51100) in these reactions?
A4: Additives such as 2,6-di-tert-butylpyridine can act as a non-nucleophilic proton scavenger. In Lewis acid-promoted reactions, this can inhibit side reactions, such as the elimination of sensitive functional groups (e.g., an oxy group) from the diene.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient thermal energy for cycloaddition. | Introduce a Lewis acid catalyst (e.g., TBSOTf) to lower the activation energy. |
| Decomposition of starting materials at high temperatures. | Perform the reaction at a lower temperature using a suitable catalyst. | |
| Formation of Bicyclo[2.2.2]octene Side Product | Use of a Lewis acid (e.g., BF₃·OEt₂) that promotes rearrangement. | Switch to a different Lewis acid, such as a bulky silyl (B83357) triflate (e.g., TBSOTf), which is less likely to cause elimination and rearrangement. |
| Low Yield and/or Poor Stereoselectivity | Suboptimal reaction conditions. | Screen different solvents (e.g., toluene (B28343) vs. CH₂Cl₂), vary the amount of Lewis acid, and consider the use of additives like 2,6-di-tert-butylpyridine.[1][3] |
| Steric hindrance in the transition state. | Employ a less sterically demanding diene or dienophile if possible, or use a catalyst that can better control the stereochemical outcome. |
Data Presentation: Optimization of a TBSOTf-Promoted Diels-Alder Reaction
The following table summarizes the optimization of the Diels-Alder reaction between a substituted 1,4-dimethylcycloheptadiene and acrolein.[3]
| Entry | Silyl Triflate (mol %) | Solvent | Yield (%) | Ratio (8:20:21ab) |
| 1 | TMSOTf (50) | Toluene | 31 | 1.9:1:0.6 |
| 2 | TBSOTf (50) | Toluene | 59 | 1.8:1:0.5 |
| 3 | TIPSOTf (50) | Toluene | 47 | 1.9:1:0.4 |
| 4 | TBSOTf (200) | Toluene | 69 | 1.6:1:0.4 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 88 | 3.4:1:0.5 |
Reaction performed at 0.5 M. Combined yield of isomers 8, 20, and 21a/b. Ratio determined by ¹H NMR analysis. For entries 4 and 5, 2,6-di-tert-butylpyridine (200 mol %) was added.
Experimental Protocols
General Protocol for Lewis Acid-Promoted Diels-Alder Reaction:
All reactions that are sensitive to air or moisture should be conducted under an inert atmosphere (e.g., argon or nitrogen) in dry, freshly distilled solvents. Reagents should be of high purity. Analytical thin-layer chromatography (TLC) can be used to monitor the progress of the reaction.
Example Protocol for TBSOTf-Promoted Diels-Alder Reaction:
-
To a solution of the diene (1.0 equiv) in the chosen dry solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., -78 °C) under an inert atmosphere, add the dienophile (e.g., acrolein, 1.2 equiv).
-
If required, add an additive such as 2,6-di-tert-butylpyridine (2.0 equiv).
-
Slowly add the Lewis acid (e.g., TBSOTf, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired bicyclo[3.2.2]nonene derivative.
Visualizations
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Troubleshooting logic for common issues in bicyclo[3.2.2]nonene synthesis.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Bicyclo(3.2.2)non-2-ene|C9H14|40319-81-1 [benchchem.com]
- 5. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bicyclo[3.2.2]nonane Isomers
Welcome to the technical support center for the purification of bicyclo[3.2.2]nonane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for separating this compound isomers?
A1: The primary methods for separating this compound isomers, which are typically nonpolar, include flash column chromatography, fractional crystallization, and gas chromatography (GC). For derivatives with polar functional groups, High-Performance Liquid Chromatography (HPLC) is also a viable option. The choice of technique depends on the nature of the isomers (diastereomers, enantiomers), the scale of the separation, and the available equipment.
Q2: My this compound isomers are co-eluting during column chromatography. What should I do?
A2: Co-elution is a common issue due to the similar polarities of isomers. To improve separation, you can try the following:
-
Optimize the Solvent System: Use a less polar solvent system to increase the retention time and allow for better separation. Hexane (B92381) or petroleum ether with a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) can be effective.
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Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) (neutral, acidic, or basic) or florisil.[1]
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Use a Longer Column: Increasing the column length enhances the separation efficiency.
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Dry Loading: If your sample has poor solubility in the eluent, dry loading it onto silica gel can improve the initial banding and subsequent separation.[2]
Q3: I am having difficulty crystallizing my this compound derivative to separate the isomers. Any suggestions?
A3: Fractional crystallization relies on differences in the solubility of diastereomers.[3][4] If you are facing challenges, consider these points:
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Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the isomers have a significant solubility difference.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble isomer. Rapid cooling can lead to the precipitation of both isomers.
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Seeding: If you have a small crystal of the desired pure isomer, adding it to the saturated solution (seeding) can initiate crystallization.
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Multiple Recrystallizations: Often, a single crystallization is insufficient to achieve high purity. Multiple recrystallizations may be necessary to enrich the desired isomer.[5]
Q4: Can I use HPLC to separate this compound isomers?
A4: Yes, HPLC is a powerful tool, especially for this compound derivatives. For diastereomers, standard normal-phase (e.g., silica, cyano) or reverse-phase (e.g., C18) columns can be effective.[6] The separation of enantiomers requires a chiral stationary phase (CSP).[6] The choice of column and mobile phase will depend on the specific structure and functional groups of your isomers.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Eluent is too polar. | Decrease the polarity of the eluent. Use a gradient with a very shallow increase in polarity. |
| Column is too short or wide. | Use a longer, narrower column for higher resolution. | |
| Sample was loaded improperly. | Ensure the initial band of the sample is as narrow as possible. Consider dry loading the sample.[2] | |
| Compound is not eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have decomposed on the silica. | Test for compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If unstable, consider deactivating the silica gel with a base (e.g., triethylamine) or using a different stationary phase like alumina.[1] | |
| Streaky bands or tailing | Sample is overloaded on the column. | Reduce the amount of sample loaded relative to the amount of stationary phase. |
| Inappropriate solvent used to dissolve the sample for loading. | Dissolve the sample in the mobile phase if possible, or in a minimal amount of a slightly stronger solvent. |
Fractional Crystallization
| Problem | Possible Cause | Solution |
| No crystals form | Solution is too dilute. | Concentrate the solution slowly until saturation is reached. |
| Inappropriate solvent. | Screen a range of solvents to find one in which the compound has moderate solubility. | |
| Oily precipitate forms instead of crystals | Compound is "oiling out" due to rapid supersaturation. | Re-dissolve the oil by heating and allow for slower cooling. Try a more dilute solution or a different solvent. |
| Both isomers crystallize together | Solubility of the isomers is too similar in the chosen solvent. | Experiment with different solvents or solvent mixtures to maximize the solubility difference. |
| Cooling was too rapid. | Use a dewar or insulate the flask to slow down the cooling process. | |
| Low recovery of pure isomer | The desired isomer has significant solubility even at low temperatures. | Cool the solution to a lower temperature. Be aware that this may decrease purity. Multiple crystallization stages may be needed.[4] |
Quantitative Data Summary
The following table presents representative data on the separation of a hypothetical mixture of two this compound diastereomers using different techniques.
| Technique | Stationary/Mobile Phase | Resolution (Rs) | Purity of Isomer 1 (%) | Recovery of Isomer 1 (%) | Notes |
| Flash Chromatography | Silica Gel / 1% Diethyl Ether in Hexane | 1.2 | 92 | 85 | Good for initial bulk separation. |
| Preparative HPLC | C18 Column / 85:15 Acetonitrile:Water | 2.5 | >99 | 70 | High purity but lower recovery and throughput. |
| Gas Chromatography (GC) | DB-5 Column (non-polar) | 1.8 | >98 (analytical) | N/A (analytical) | Excellent for analytical scale separation and purity assessment. |
| Fractional Crystallization | Methanol (after 3 cycles) | N/A | 97 | 60 | Purity and recovery are highly dependent on the specific isomers and conditions. |
Experimental Protocols
Protocol 1: Separation of this compound Diastereomers by Flash Column Chromatography
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TLC Analysis: Develop a TLC solvent system that provides good separation between the two isomers, with the lower spot having an Rf value of approximately 0.2-0.3. A typical starting point for nonpolar compounds is a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate.
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Column Packing: Prepare a glass column with a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the isomer mixture in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
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Elution: Begin elution with the nonpolar solvent. If a gradient is needed, slowly and incrementally increase the percentage of the more polar solvent.
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Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.
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Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator.
Protocol 2: Separation by Fractional Crystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the isomer mixture in a candidate solvent with gentle heating. Allow it to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but result in crystal formation when cool.
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Dissolution: In a larger flask, dissolve the bulk of the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container.
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Isolation: Once crystal formation has ceased, collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Analysis: Analyze the purity of the crystals and the filtrate (mother liquor) by GC or HPLC. The mother liquor will be enriched in the more soluble isomer.
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Recrystallization: If the desired purity is not achieved, repeat the process using the crystallized material.
Visualizations
Caption: Workflow for the separation of this compound isomers.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. rcprocess.se [rcprocess.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographytoday.com [chromatographytoday.com]
troubleshooting side reactions in bicyclo[3.2.2]nonane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of the bicyclo[3.2.2]nonane scaffold, a crucial structural motif in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: The primary synthetic routes to the this compound skeleton include:
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Diels-Alder Reaction: This cycloaddition approach typically involves the reaction of a cycloheptadiene derivative with a suitable dienophile. It is a powerful method for forming the bicyclic system with good stereocontrol.
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Ring Expansion of Bicyclo[2.2.2]octane Precursors: Smaller, more readily available bicyclo[2.2.2]octane systems can be expanded to the this compound framework. Common methods include the Beckmann rearrangement of bicyclo[2.2.2]octanones and solvolytic rearrangements.[1]
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Intramolecular Cyclization: Cyclization of suitably functionalized cyclononane (B1620106) precursors can also yield the this compound structure.
Q2: I am observing a significant amount of a bicyclo[4.2.1]nonane isomer as a byproduct. What is the likely cause and how can I minimize it?
A2: The formation of the thermodynamically more stable bicyclo[4.2.1]nonane isomer is a known side reaction, particularly in syntheses starting from diethyl succinylsuccinate. This isomerization can be catalyzed by acidic or basic conditions. To minimize this side product, carefully control the reaction pH and temperature. Purification can be achieved by column chromatography on silica (B1680970) gel.[2][3]
Q3: My purification of the final this compound derivative by column chromatography is proving difficult due to co-elution of isomers. What can I do?
A3: Separating isomers of this compound derivatives can be challenging. Here are a few strategies:
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Optimize your mobile phase: A systematic variation of the solvent system, including the use of less polar eluents for non-polar compounds, may improve separation.
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Use a different stationary phase: Consider using alumina (B75360) or silver nitrate-impregnated silica gel, which can offer different selectivity for isomers.
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often successful in separating closely related isomers when standard column chromatography fails.
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Crystallization: If your product is a solid, fractional crystallization can be a highly effective purification method.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound and its derivatives.
Diels-Alder Reaction
Problem 1: Low or no yield of the desired bicyclo[3.2.2]nonene adduct.
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Possible Cause: The diene is thermally unstable and decomposes at the reaction temperature. This has been observed with some cycloheptadiene derivatives at temperatures as high as 100°C, leading to recovery of starting material or decomposition products.[4]
-
Suggested Solution:
-
Employ milder reaction conditions by using a Lewis acid catalyst (e.g., BF₃·OEt₂, TBSOTf) to promote the reaction at a lower temperature.[4][5]
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Carefully select the Lewis acid, as some may induce unexpected side reactions, such as the formation of a bicyclo[2.2.2]octene skeleton instead of the desired bicyclo[3.2.2]nonene.[4]
-
-
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Possible Cause: The diene has low reactivity towards the dienophile.
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Suggested Solution:
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Increase the reactivity of the dienophile by introducing electron-withdrawing groups.
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Utilize a Lewis acid to activate the dienophile. A comparison of different Lewis acids and silyl (B83357) triflates may be necessary to optimize the yield and stereoselectivity.[4]
-
-
Problem 2: Formation of an unexpected bicyclo[2.2.2]octene byproduct.
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Possible Cause: Certain Lewis acids can promote an elimination reaction of an allylic substituent on the cycloheptadiene starting material, leading to a triene intermediate. This triene can then undergo an electrocyclic reaction to form a bicyclo[2.2.2]octene derivative.[4]
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Suggested Solution:
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Screen different Lewis acids or silyl triflates. For example, TBSOTf has been shown to be effective in promoting the desired Diels-Alder reaction while minimizing the formation of the bicyclo[2.2.2]octene byproduct.[4]
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Carefully control the reaction temperature and stoichiometry of the Lewis acid.
-
-
Beckmann Rearrangement of Bicyclo[2.2.2]octanones
Problem: Formation of significant fragmentation byproducts in addition to the desired this compound lactam.
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Possible Cause: The Beckmann rearrangement of strained bicyclic systems like bicyclo[2.2.2]octanone oximes can be prone to fragmentation pathways, leading to a complex mixture of products.[6]
-
Suggested Solution:
-
The presence of a neighboring carboxylic acid group on the bicyclo[2.2.2]octanone skeleton has been shown to direct the rearrangement towards the desired lactam and suppress fragmentation.[6]
-
Carefully control the reaction conditions, including the choice of acid catalyst and temperature. Trifluoroacetic acid has been used successfully for this transformation.[6]
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The stereochemistry of the oxime (syn or anti) can influence the reaction outcome and rate. Separation of oxime isomers prior to the rearrangement may be necessary.[6]
-
-
Data Presentation
Table 1: Effect of Silyl Triflate on the Yield and Isomer Ratio in a Diels-Alder Reaction [4]
| Entry | Silyl Triflate (mol %) | Solvent | Combined Yield (%) | Isomer Ratio (8/20/21ab) |
| 1 | TMSOTf (50) | Toluene (B28343) | 31 | 1.9:1:0.6 |
| 2 | TBSOTf (50) | Toluene | 59 | 1.8:1:0.6 |
| 3 | TIPSOTf (50) | Toluene | 45 | 1.7:1:0.5 |
| 4 | TBSOTf (200) | Toluene | 88 | 2.1:1:0.7 |
Note: Isomer 8 is the desired bicyclo[3.2.2]nonene product.
Table 2: Yields of 2-Azabicyclo[3.2.2]nonan-3-ones via Beckmann Rearrangement [7]
| Starting Bicyclo[2.2.2]octan-2-one | Product | Yield (%) |
| Compound 1c | (7RS,8RS)-()-7,8-Diphenyl-5-(1-pyrrolidyl)-2-azabicyclo[3.2.2]nonan-3-one (3c) | 63 |
| Compound 1d | (7RS,8RS)-()-7,8-Diphenyl-5-(1-piperidyl)-2-azabicyclo[3.2.2]nonan-3-one (3d) | 53 |
Experimental Protocols
Key Experiment 1: Lewis Acid-Promoted Diels-Alder Reaction [4]
To a solution of the 1,4-dimethylcycloheptadiene derivative (1.0 equiv) in dry toluene at -78 °C under an argon atmosphere is added TBSOTf (2.0 equiv). The solution is stirred for 15 minutes, followed by the addition of acrolein (1.5 equiv). The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclo[3.2.2]nonene adduct.
Key Experiment 2: Beckmann Rearrangement of a Bicyclo[2.2.2]octan-2-one Derivative [7]
A solution of the bicyclo[2.2.2]octan-2-one derivative (1.0 equiv) and hydroxylamine-O-sulfonic acid (3.0 equiv) in glacial acetic acid is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in water and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1) to yield the pure 2-azabicyclo[3.2.2]nonan-3-one.
Visualizations
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 5. Bicyclo(3.2.2)non-2-ene|C9H14|40319-81-1 [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
improving the yield of multi-step bicyclo[3.2.2]nonane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the multi-step synthesis of the bicyclo[3.2.2]nonane core structure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diels-Alder reaction to form the bicyclo[3.2.2]nonene skeleton is low-yielding or fails completely under thermal conditions. What can I do?
A1: Thermal conditions for the Diels-Alder reaction in this synthesis can be problematic, often leading to the decomposition of sensitive dienes.[1] A common and effective alternative is to employ a Lewis acid to catalyze the reaction, allowing it to proceed at much lower temperatures.[1]
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Troubleshooting Tip: If you observe decomposition of your starting material at elevated temperatures (e.g., 100 °C), consider switching to a Lewis acid catalyst.[1] Silyl triflates, such as TMSOTf, TIPSOTf, and particularly TBSOTf, have been shown to be effective in promoting this cycloaddition at temperatures as low as -78 °C.[1]
Q2: I am observing the formation of an unexpected bicyclo[2.2.2]octene side product when using a Lewis acid like BF₃·OEt₂. Why is this happening and how can I prevent it?
A2: The formation of a bicyclo[2.2.2]octene skeleton can occur when using certain Lewis acids, such as BF₃·OEt₂.[1] This is often due to a Lewis acid-promoted elimination of an allylic group in the diene, leading to a rearranged, more reactive diene that then undergoes the Diels-Alder reaction to form the undesired bicyclo[2.2.2]octene product.[1]
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Solution: Switching to a different Lewis acid can prevent this side reaction. TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) has been shown to be superior in this regard, promoting the desired bicyclo[3.2.2]nonene formation while minimizing the formation of the bicyclo[2.2.2]octene byproduct.[1]
Q3: How can I optimize the yield and diastereoselectivity of my Lewis acid-catalyzed Diels-Alder reaction for the bicyclo[3.2.2]nonene core?
A3: Several factors can be adjusted to optimize this key reaction step. Based on reported findings, consider the following:
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Lewis Acid Choice: As mentioned, TBSOTf has been found to be superior to TMSOTf and TIPSOTf in terms of combined yield.[1]
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Catalyst Loading: Increasing the molar percentage of the Lewis acid can improve the yield. For instance, increasing TBSOTf from 50 mol% to 200 mol% has been shown to increase the yield of the desired adducts.[1]
-
Solvent: The choice of solvent can have a significant impact on both yield and diastereomeric ratio. Changing the solvent from toluene (B28343) to CH₂Cl₂ has been demonstrated to increase the overall yield.[1]
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Additives: The addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, can act as a buffer and inhibit side reactions like the elimination of certain protecting groups, thereby improving the ratio of desired isomers.[1]
Data Presentation: Optimization of the Diels-Alder Reaction
The following table summarizes the optimization of the Diels-Alder reaction between a substituted cycloheptadiene and acrolein to form a bicyclo[3.2.2]nonene derivative, as reported in the literature.[1]
| Entry | Lewis Acid (mol %) | Solvent | Additive (mol %) | Combined Yield (%) | Diastereomeric Ratio (desired:isomer) |
| 1 | TMSOTf (50) | Toluene | None | - | 1.8:1:0.5 |
| 2 | TBSOTf (50) | Toluene | None | 76 | - |
| 3 | TIPSOTf (50) | Toluene | None | 47 | 1.9:1:0.4 |
| 4 | TBSOTf (200) | Toluene | None | 69 | 1.6:1:0.4 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 2,6-di-tert-butylpyridine (200) | 88 | 3.4:1:0.5 |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Diels-Alder Cycloaddition: [1]
All reactions sensitive to air or moisture should be carried out under an inert atmosphere (e.g., argon or nitrogen) in dry, freshly distilled solvents.
-
To a solution of the diene in the chosen dry solvent (e.g., CH₂Cl₂) at the reaction temperature (e.g., -78 °C), add the dienophile (e.g., acrolein).
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Add the Lewis acid (e.g., TBSOTf) to the reaction mixture.
-
If required, add any additives such as a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine).
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Stir the reaction mixture at the specified temperature for the required duration.
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Upon completion (monitored by TLC), quench the reaction (e.g., with saturated aqueous NaHCO₃).
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Extract the aqueous layer with an organic solvent (e.g., EtOAc).
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Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.
References
strategies for overcoming low reactivity in functionalizing bicyclo[3.2.2]nonanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of bicyclo[3.2.2]nonanes.
Frequently Asked Questions (FAQs)
Q1: Why is the direct functionalization of the bicyclo[3.2.2]nonane core so challenging?
A1: The this compound system presents significant synthetic challenges due to its inherent low reactivity. This arises from a combination of factors including:
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Steric Hindrance: The rigid, three-dimensional cage-like structure physically blocks the approach of reagents to certain positions on the scaffold.
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High C-H Bond Dissociation Energy: The C-H bonds, particularly at the bridgehead carbons, are strong and require a significant amount of energy to break for functionalization.
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Lack of Activating Groups: The parent hydrocarbon lacks functional groups that can activate adjacent positions for reaction.
Q2: What are the most common strategies for introducing functionality onto a this compound scaffold?
A2: The primary strategies involve either constructing the ring system with the desired functionality already in place or directly functionalizing the pre-formed core. Common methods include:
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Diels-Alder Reactions: This is a powerful method for creating the bicyclo[3.2.2]nonene core, which can then be further modified.[1][2]
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C-H Functionalization: Direct C-H activation using transition metal catalysts (e.g., rhodium, palladium) allows for the introduction of functional groups onto the saturated hydrocarbon skeleton.[3][4]
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Ring Expansion: Expanding a smaller bicyclic system, such as a bicyclo[2.2.2]octene, can yield the desired this compound framework.
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Intramolecular Rearrangements: Reactions like the divinylcyclopropane rearrangement can be employed to construct complex spirothis compound systems.[5]
Q3: How can I improve the yield of my Diels-Alder reaction to form a bicyclo[3.2.2]nonene?
A3: Low yields in Diels-Alder reactions for this system are often due to the low reactivity of the diene or decomposition under thermal conditions.[1] To improve yields, consider the following:
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Lewis Acid Catalysis: The use of a Lewis acid can promote the reaction, allowing it to proceed at lower temperatures. Bulky trialkylsilyl triflates like TBSOTf have been shown to be effective.[1][2]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Toluene (B28343) is a commonly used solvent for these reactions.
-
Temperature Optimization: While thermal conditions can lead to decomposition, careful optimization of the temperature is crucial if a catalyst is not used.
Troubleshooting Guides
Issue 1: Low Yield in C-H Functionalization Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation. | Low Reactivity of Substrate: The specific C-H bond may be particularly unreactive. | * Increase Catalyst Loading: A higher concentration of the catalyst may be required to achieve a reasonable reaction rate.[4] * Use a More Active Catalyst: Explore different transition metal catalysts or ligands that are known for higher activity in C-H functionalization. * Modify the Directing Group: If using a directed C-H activation strategy, altering the directing group can influence the reactivity and site-selectivity. |
| Complex mixture of products. | Lack of Site-Selectivity: Multiple C-H bonds may have similar reactivity, leading to a mixture of isomers. | * Employ a Directing Group: Introduce a functional group that can coordinate to the metal catalyst and direct the functionalization to a specific C-H bond.[3] * Steric Control: Utilize bulky reagents or catalysts that will preferentially react at the most sterically accessible position. |
| Decomposition of starting material. | Harsh Reaction Conditions: High temperatures or strong reagents may be causing the substrate to degrade. | * Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require a longer reaction time or a more active catalyst. * Use Milder Reagents: Investigate if alternative, milder reagents can achieve the desired transformation. |
Issue 2: Unexpected Product Formation in Lewis Acid-Promoted Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of a rearranged or unexpected bicyclic core (e.g., bicyclo[2.2.2]octene instead of bicyclo[3.2.2]nonene).[1] | Lewis Acid-Induced Rearrangement: The Lewis acid may be promoting an unintended reaction pathway, such as an electrocyclic reaction followed by a Diels-Alder reaction with a rearranged diene.[1] | * Change the Lewis Acid: Different Lewis acids have varying degrees of reactivity and can lead to different outcomes. For example, if BF₃·OEt₂ causes rearrangement, consider using a bulkier Lewis acid like TBSOTf.[1] * Add a Proton Sponge: The addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine (B51100), can buffer the reaction mixture and suppress side reactions. |
Experimental Protocols
Protocol 1: TBSOTf-Promoted Diels-Alder Reaction for Bicyclo[3.2.2]nonene Synthesis
This protocol is adapted from a procedure used for the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative.[1][2]
Materials:
-
Optically active 1,4-dimethylcycloheptadiene derivative (diene)
-
Acrolein (dienophile)
-
TBSOTf (trimethylsilyl trifluoromethanesulfonate)
-
Toluene (anhydrous)
-
2,6-Di-tert-butylpyridine (optional, as a buffer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the diene (1.0 eq) and acrolein (1.5 eq) in anhydrous toluene (0.5 M) at -78 °C under an inert atmosphere, add TBSOTf (0.5 eq).
-
If necessary, add 2,6-di-tert-butylpyridine (2.0 eq) as a buffer.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired bicyclo[3.2.2]nonene derivative.
Quantitative Data from a Representative Diels-Alder Reaction Optimization:
| Entry | Lewis Acid (mol %) | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | None | 100 | Decomposition | - |
| 2 | BF₃·OEt₂ (50) | -78 | Rearranged Product | - |
| 3 | TMSOTf (50) | -78 | 75 | 4.3:1 |
| 4 | TBSOTf (50) | -78 | 85 | >20:1 |
Data adapted from a study on a specific bicyclo[3.2.2]nonene synthesis.[1]
Protocol 2: Rhodium-Catalyzed C-H Functionalization
This is a general protocol for the directed C-H functionalization of a this compound derivative bearing a directing group (e.g., a pyridine (B92270) or amide).
Materials:
-
This compound substrate with a directing group
-
Alkene or alkyne coupling partner
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Additive/oxidant (e.g., Ag₂CO₃)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound substrate (1.0 eq), the coupling partner (2.0 eq), the rhodium catalyst (2.5 mol %), the ligand (5 mol %), and the additive (1.5 eq) to a reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Diels-Alder reaction pathway for bicyclo[3.2.2]nonene synthesis.
Caption: Workflow for directed C-H functionalization.
Caption: Troubleshooting logic for low yield in functionalization reactions.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Technical Support Center: Bicyclo[3.2.2]nonane Bridgehead Functionalization
Welcome to the technical support center for the functionalization of the bicyclo[3.2.2]nonane bridgehead. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the bridgehead functionalization of this compound.
Issue 1: Low or No Product Formation in Bridgehead Lithiation
Q: I am attempting a bridgehead lithiation of a this compound derivative followed by an electrophilic quench, but I am observing very low yields or no product at all. What are the possible causes and solutions?
A: Low or no product formation in bridgehead lithiation of this compound systems can be attributed to several factors, primarily the stability of the bridgehead anion and the reaction conditions.
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Steric Hindrance: The bridgehead position is sterically congested, which can hinder the approach of the bulky organolithium base.
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Base Strength: The pKa of the bridgehead proton is relatively high, requiring a strong, non-nucleophilic base.
-
Reaction Temperature: The bridgehead anion can be unstable at higher temperatures, leading to decomposition.
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Electrophile Reactivity: A sluggish electrophile may not react efficiently with the transient bridgehead anion.
Troubleshooting Steps:
-
Choice of Base: Switch to a stronger and more sterically demanding base such as t-butyllithium, which is often more effective than n-butyllithium for generating sterically hindered anions.
-
Solvent System: Use a non-coordinating solvent like pentane (B18724) or hexane. While coordinating solvents like THF can increase the reactivity of the organolithium reagent, they can also promote side reactions. The use of an additive like TMEDA (tetramethylethylenediamine) can help to break up organolithium aggregates and increase basicity.
-
Temperature Control: Maintain a very low reaction temperature, typically -78 °C, throughout the deprotonation and electrophilic quench to ensure the stability of the bridgehead anion.
-
Electrophile Addition: Add the electrophile slowly to the pre-formed anion at low temperature. For less reactive electrophiles, allowing the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) may be necessary, but this should be done cautiously.
-
Quenching: Ensure the reaction is properly quenched at low temperature before workup to avoid protonation of the desired product by adventitious water.
Issue 2: Skeletal Rearrangement During Functionalization
Q: I am observing the formation of unexpected isomers, suggesting a skeletal rearrangement of my this compound core during a functionalization reaction. How can I prevent this?
A: The this compound system is prone to rearrangements, especially under conditions that generate carbocationic intermediates at or near the bridgehead. These rearrangements can lead to the formation of more stable bicyclo[3.3.1]nonane or other isomeric scaffolds.
Common Causes of Rearrangement:
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Carbocation Formation: Reactions involving strong acids, Lewis acids, or solvolysis of bridgehead leaving groups can generate unstable bridgehead carbocations that readily rearrange.
-
Radical Reactions: Certain radical-mediated reactions can also induce rearrangements, although this is generally less common than with cationic intermediates.
-
Thermal Stress: High reaction temperatures can sometimes provide the activation energy needed for skeletal rearrangements.
Preventative Measures:
-
Avoid Cationic Intermediates: Whenever possible, choose reaction pathways that do not involve the formation of bridgehead carbocations. For example, instead of an SN1-type reaction with a bridgehead leaving group, consider a radical-based functionalization or a direct lithiation-substitution.
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Use of Non-Polar Solvents: In reactions where cationic intermediates are unavoidable, using non-polar solvents can sometimes disfavor the charge separation required for rearrangement.
-
Low Temperature Conditions: Running the reaction at the lowest possible temperature can help to minimize the likelihood of rearrangement by reducing the available thermal energy for overcoming the activation barrier.
-
Careful Selection of Lewis Acids: If a Lewis acid is required, use a milder one and carefully control the stoichiometry and addition rate.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for introducing a functional group at the bridgehead position of this compound?
A1: Direct C-H functionalization of the unactivated bridgehead position of this compound is challenging due to its low reactivity. The most common and generally more reliable strategies involve the generation of a reactive intermediate at the bridgehead. These include:
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Bridgehead Lithiation: Deprotonation with a strong, non-nucleophilic base like t-butyllithium, followed by quenching with an electrophile, is a direct method. However, its success is highly substrate-dependent.
-
Radical Halogenation: Free radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator can introduce a halogen at the bridgehead, which can then be further functionalized.
-
Barton Radical Decarboxylation: If a bridgehead carboxylic acid derivative is accessible, the Barton radical decarboxylation is an effective method to generate a bridgehead radical, which can then be trapped by a hydrogen donor or another radical trap.
Q2: I am performing a Diels-Alder reaction to construct a bicyclo[3.2.2]nonene derivative and am experiencing low yields and decomposition of my starting materials. What can I do?
A2: Low yields and decomposition in Diels-Alder reactions for the synthesis of bicyclo[3.2.2]nonene systems are often due to the thermal instability of the reactants or the product, or a high activation energy for the cycloaddition.
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Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the Diels-Alder reaction, allowing it to proceed at lower temperatures and minimizing thermal decomposition. Common Lewis acids for this purpose include BF3·OEt2 and TBSOTf.
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Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are generally preferred.
-
High Pressure: In some cases, applying high pressure can favor the cycloaddition and improve yields.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.
Q3: How can I control the stereoselectivity of functionalization at a substituted this compound bridgehead?
A3: Controlling stereoselectivity at a chiral bridgehead can be challenging. The approach will depend on the nature of the reaction.
-
Chiral Auxiliaries: For reactions involving the formation of new stereocenters, the use of a chiral auxiliary attached to the this compound scaffold can direct the approach of reagents.
-
Substrate Control: Existing stereocenters on the bicyclic framework can influence the stereochemical outcome of a reaction through steric hindrance or directing effects.
-
Asymmetric Catalysis: For certain reactions, the use of a chiral catalyst can induce enantioselectivity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diels-Alder Synthesis of Bicyclo[3.2.2]nonene Derivatives
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Combined Yield (%) | Diastereomeric Ratio |
| 1 | None | Toluene | 100 | 10 | 26 (starting material recovered) | - |
| 2 | BF3·OEt2 (50) | Toluene | -78 to rt | 2 | Low (rearrangement observed) | - |
| 3 | TBSOTf (50) | Toluene | -78 to -40 | 3 | 75 | 4:1 |
| 4 | TBSOTf (200) | Toluene | -78 to -40 | 3 | 85 | 5:1 |
| 5 | TBSOTf (200) | CH2Cl2 | -78 to -40 | 3 | 82 | 4.5:1 |
Data is representative and compiled from various synthetic reports. Actual results may vary depending on the specific substrates.
Experimental Protocols
Protocol 1: Bridgehead Bromination via Radical Reaction
This protocol describes a general procedure for the introduction of a bromine atom at the bridgehead position of this compound using N-bromosuccinimide (NBS).
Materials:
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This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux and inert atmosphere techniques
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous CCl4.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77 °C) under an inert atmosphere.
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Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 1-bromothis compound.
Protocol 2: Bridgehead Functionalization via Barton Radical Decarboxylation
This protocol outlines the synthesis of a bridgehead-functionalized this compound from a corresponding bridgehead carboxylic acid.
Materials:
-
This compound-1-carboxylic acid
-
Oxalyl chloride
-
N-Hydroxypyridine-2-thione sodium salt
-
Tributyltin hydride (Bu3SnH) or a suitable thiol as a hydrogen donor
-
AIBN
-
Anhydrous benzene (B151609) or toluene
-
Inert gas (Argon or Nitrogen)
-
Photochemical reactor or a high-intensity lamp
Procedure:
Part A: Formation of the Barton Ester
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound-1-carboxylic acid (1.0 eq) in anhydrous benzene.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, suspend N-hydroxypyridine-2-thione sodium salt (1.2 eq) in anhydrous benzene.
-
Add a solution of the crude acid chloride in benzene dropwise to the suspension at room temperature.
-
Stir the reaction mixture in the dark for 4-6 hours.
-
Filter the mixture to remove sodium chloride and concentrate the filtrate under reduced pressure to obtain the crude Barton ester.
Part B: Reductive Decarboxylation
-
Dissolve the crude Barton ester in anhydrous benzene.
-
Add Bu3SnH (1.2 eq) and a catalytic amount of AIBN (0.1 eq).
-
Irradiate the mixture with a high-intensity lamp or heat to reflux until the yellow color of the Barton ester disappears.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bridgehead-functionalized this compound.
Visualizations
Caption: General workflows for bridgehead functionalization.
optimization of reaction conditions for ring expansion to bicyclo[3.2.2]nonane systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[3.2.2]nonane systems. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Problem 1: Low yield in Diels-Alder reaction for the construction of the bicyclo[3.2.2]nonene skeleton.
Possible Cause: Suboptimal reaction conditions, including temperature and the choice of Lewis acid catalyst. Thermal conditions may lead to decomposition of starting materials, while an inappropriate Lewis acid can result in unexpected side products.
Solution:
-
Avoid high temperatures: Thermal Diels-Alder reactions may not be suitable for all substrates and can lead to decomposition. It has been observed that at 100 °C, some dienes can decompose.[1]
-
Employ a Lewis acid catalyst: Lewis acids can facilitate the reaction at lower temperatures. However, the choice of Lewis acid is crucial. For the reaction between 1,4-dimethylcycloheptadiene and acrolein, TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) was found to be superior to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TIPSOTf (Triisopropylsilyl trifluoromethanesulfonate) in terms of combined yield.[1]
-
Optimize solvent and catalyst loading: The solvent can significantly influence the reaction outcome. Changing the solvent from toluene (B28343) to CH₂Cl₂ has been shown to increase the yield of the desired bicyclo[3.2.2]nonene adducts.[1] Increasing the amount of the Lewis acid, for instance from 50 mol% to 200 mol% of TBSOTf, can also improve the yield.[1]
Problem 2: Formation of unexpected bicyclo[2.2.2]octene side products when using a Lewis acid in a Diels-Alder approach.
Possible Cause: Certain Lewis acids, such as BF₃·OEt₂, can promote side reactions like the elimination of an allylic siloxy group, leading to the formation of a more reactive diene that then undergoes a Diels-Alder reaction to form a bicyclo[2.2.2]octene skeleton instead of the desired bicyclo[3.2.2]nonene.[1]
Solution:
-
Select a milder Lewis acid: As mentioned above, silyl (B83357) triflates like TBSOTf have been successfully used to promote the desired Diels-Alder reaction without causing rearrangement to the bicyclo[2.2.2]octene system.[1] Careful screening of Lewis acids is recommended to find one that activates the dienophile without inducing undesired side reactions with the diene.
Problem 3: Low conversion or yield in the ring expansion of a bicyclo[2.2.2]octan-2-one to a 2-azabicyclo[3.2.2]nonan-3-one via Beckmann rearrangement.
Possible Cause: Inefficient rearrangement conditions or instability of the starting material or product under the reaction conditions.
Solution:
-
Use appropriate reagents: A one-step procedure using hydroxylamine-O-sulfonic acid in glacial acetic acid has been reported to be effective for the Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones to form 2-azabicyclo[3.2.2]nonan-3-ones in good yields.[2]
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Purification: The product can be purified by crystallization or column chromatography. For instance, a precipitate of (7RS,8RS)-()-7,8-Diphenyl-5-(1-pyrrolidyl)-2-azabicyclo[3.2.2]nonan-3-one was obtained after workup and could be further purified by column chromatography using a CH₂Cl₂:MeOH (9:1) eluent.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound systems?
A1: Common strategies involve the ring expansion of smaller bicyclic systems or the construction of the bicyclic core through cycloaddition reactions.
-
Bicyclo[2.2.2]octane derivatives: Bicyclo[2.2.2]octan-2-ones can be converted to 2-azabicyclo[3.2.2]nonanes via a Beckmann rearrangement.[2][3]
-
Cycloheptadiene derivatives: Optically active 1,4-dimethylcycloheptadiene can undergo a Diels-Alder reaction with acrolein to form a bicyclo[3.2.2]nonene derivative.[1]
-
Bicyclo[3.2.1]octan-8-one: This compound can react with diazomethane (B1218177) to produce bicyclo[3.2.2]nonan-6-one.[4]
Q2: How can I improve the stereoselectivity of the Diels-Alder reaction to form bicyclo[3.2.2]nonene systems?
A2: The stereoselectivity of the Diels-Alder reaction can be influenced by the choice of diene, dienophile, and catalyst. Using a chiral diene, such as an optically active 1,4-dimethylcycloheptadiene, can introduce stereocenters in a controlled manner.[1] The use of silyl triflates like TBSOTf as a Lewis acid has been shown to effectively promote the stereoselective Diels-Alder reaction to produce a bicyclo[3.2.2]nonene derivative with two quaternary carbons.[1]
Q3: Are there any one-pot procedures available for the synthesis of functionalized this compound systems?
A3: Yes, one-pot or one-step procedures have been reported. For example, the synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones can be achieved in a single step via a Beckmann rearrangement.[2][3]
Data and Experimental Protocols
Table 1: Optimization of Diels-Alder Reaction Conditions[1]
| Entry | Lewis Acid (mol%) | Solvent | Combined Yield (%) | Diastereomeric Ratio (8:20:21a+21b) |
| 1 | TMSOTf (50) | Toluene | - | - |
| 2 | TBSOTf (50) | Toluene | - | - |
| 3 | TIPSOTf (50) | Toluene | 47 | 1.9:1:0.4 |
| 4 | TBSOTf (200) | Toluene | 69 | 1.6:1:0.4 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 88 | 3.4:1:0.5 |
Experimental Protocol: Synthesis of 2-Azabicyclo[3.2.2]nonan-3-ones via Beckmann Rearrangement[2]
A solution of the starting bicyclo[2.2.2]octan-2-one (e.g., 1c, 9.3 mmol) and hydroxylamine-O-sulfonic acid (28 mmol) in glacial acetic acid (25 ml) is prepared. After the reaction is complete, workup of the mixture yields a precipitate of the desired 2-azabicyclo[3.2.2]nonan-3-one. For analytical and biological testing purposes, further purification can be performed by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., CH₂Cl₂:MeOH = 9:1).
Visualizations
Caption: Synthetic approaches to this compound systems.
Caption: Troubleshooting low yield in Diels-Alder reactions.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
methods for improving the regioselectivity of reactions on the bicyclo[3.2.2]nonane core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bicyclo[3.2.2]nonane scaffold. The content addresses common challenges in controlling the regioselectivity of reactions on this unique bicyclic system.
Troubleshooting Guides and FAQs
1. Controlling Regioselectivity in Diels-Alder Reactions to Form the Bicyclo[3.2.2]nonene Core
Question: We are attempting a Diels-Alder reaction to construct a functionalized bicyclo[3.2.2]nonene derivative, but we are observing low yields and the formation of unexpected side products. What are the critical parameters to control for a successful and regioselective cycloaddition?
Answer: The Diels-Alder reaction for constructing the bicyclo[3.2.2]nonene core can be sensitive to reaction conditions, particularly when using substituted dienes and dienophiles. Here are some key factors to consider:
-
Lewis Acid Catalysis: Thermal conditions may not be sufficient and can lead to decomposition of the starting materials. The use of a Lewis acid can facilitate the reaction at lower temperatures. However, the choice of Lewis acid is crucial. For instance, while BF₃·OEt₂ can be a common choice, it may lead to undesired rearrangements, such as the formation of a bicyclo[2.2.2]octene skeleton instead of the desired bicyclo[3.2.2]nonene.
-
Bulky Silyl Triflates as Lewis Acids: Bulky trialkylsilyl triflates, such as TBSOTf (tert-butyldimethylsilyl triflate), have been shown to be effective and chemoselective Lewis acids for this transformation.[1] They can selectively activate acrolein in the presence of other Lewis-basic sites, like an allylic oxygen on the diene, preventing side reactions.[1]
-
Solvent and Stoichiometry: The choice of solvent and the amount of Lewis acid can significantly impact the reaction yield. Dichloromethane (CH₂Cl₂) may be a better solvent than toluene (B28343) in some cases.[1] Increasing the stoichiometry of the Lewis acid (e.g., from 50 mol% to 200 mol%) can also improve the yield of the desired adduct.[1]
-
Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, can be beneficial. It can prevent Lewis-acid-promoted side reactions, further enhancing the yield and purity of the desired bicyclo[3.2.2]nonene product.[1]
2. Issues with Regioselectivity in C-H Functionalization
Question: We are trying to achieve regioselective C-H functionalization on a pre-formed this compound core, but we are getting a mixture of isomers. How can we improve the regioselectivity?
Answer: Achieving high regioselectivity in C-H functionalization of saturated carbocycles like this compound is a significant challenge due to the presence of multiple, sterically similar C-H bonds. Here are some strategies to improve regioselectivity:
-
Directing Groups: The use of directing groups is a powerful strategy to control the site of C-H activation. While the search results do not provide specific examples for the this compound core, the principle is widely applicable. A directing group is a functional group that is part of the substrate and coordinates to the metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond, thereby favoring its activation over others. For aromatic systems, directing groups have been designed to achieve meta- or para-C-H functionalization over the more common ortho-functionalization.[2] A similar approach could be adapted for the this compound system by strategically placing a coordinating group on the scaffold.
-
Sterically Demanding Catalysts: The steric environment of the catalyst can influence which C-H bond is most accessible. The use of sterically demanding chiral dirhodium catalysts has been shown to be effective in controlling site-selectivity in C-H functionalization of activated primary C-H bonds.[2] This principle can be extended to the this compound system, where a bulky catalyst might preferentially react with the least sterically hindered C-H bond.
-
Understanding Inherent Reactivity: Computational studies can provide insight into the intrinsic reactivity of the different C-H bonds in the this compound core. Density functional theory (DFT) calculations have been used to study the stability of carbocations formed during solvolysis reactions of bicyclo[3.2.2]nonanyl tosylate, which can help predict the likely sites of reactivity.[3] Such studies can guide the choice of reaction conditions to favor one regioisomer over another.
3. Uncontrolled Rearrangements During Solvolysis Reactions
Question: During the solvolysis of a 2-bicyclo[3.2.2]nonanyl tosylate, we are observing a complex mixture of products, including rearranged bicyclo[3.3.1]nonane derivatives. How can we minimize these rearrangements and favor the desired substitution product?
Answer: The solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate is known to proceed through carbocationic intermediates that are prone to rearrangement.[3] The formation of a mixture of acetates derived from 2-bicyclo[3.2.2]nonanol, 3-bicyclo[3.2.2]nonanol, and exo-2-bicyclo[3.3.1]nonanol has been reported.[3]
-
Nonclassical Carbocations: It is important to recognize that the initially formed carbocation may not be a simple classical carbocation. Computational studies suggest that nonclassical, bridged ion intermediates are involved, which can readily lead to skeletal rearrangements.[3]
-
Solvent Effects: The choice of solvent can influence the stability and lifetime of the carbocationic intermediates. A more nucleophilic solvent might be able to trap the initial carbocation before extensive rearrangement occurs.
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Alternative Synthetic Routes: If minimizing rearrangement is critical, it may be necessary to avoid synthetic routes that involve the formation of carbocations at the C-2 position of the this compound core. Consider alternative strategies such as nucleophilic substitution reactions on substrates with better leaving groups that are less prone to ionization, or explore functionalization reactions that proceed through different mechanisms (e.g., radical or organometallic pathways).
Quantitative Data
Table 1: Optimization of the Diels-Alder Reaction for Bicyclo[3.2.2]nonene Synthesis [1]
| Entry | Silyl Triflate (mol%) | Solvent | Yield (%) | Ratio (8/20/21ab) |
| 1 | TBSOTf (50) | Toluene | 60 | 1.0:0.1:0.1 |
| 2 | TBSOTf (50) | CH₂Cl₂ | 65 | 1.0:0.1:0.1 |
| 3 | TMSOTf (50) | Toluene | 45 | 1.0:0.2:0.1 |
| 4 | TBSOTf (200) | Toluene | 75 | 1.0:0.1:0.1 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 85 | 1.0:0.1:0.1 |
Note: The specific structures corresponding to 8, 20, and 21ab are detailed in the source publication.
Experimental Protocols
Key Experiment: TBSOTf-Promoted Stereoselective Diels-Alder Reaction [1]
To a solution of optically active 1,4-dimethylcycloheptadiene (1.0 eq) and acrolein (1.2 eq) in CH₂Cl₂ at -78 °C is added TBSOTf (2.0 eq). The reaction mixture is stirred at -78 °C for 2 hours. After completion of the reaction (monitored by TLC), the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.2]nonene derivative.
Visualizations
Caption: Decision workflow for improving regioselectivity on the this compound core.
Caption: Rearrangement pathways during solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate.
References
overcoming challenges in the synthesis of polysubstituted bicyclo[3.2.2]nonanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of polysubstituted bicyclo[3.2.2]nonane scaffolds.
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic transformations used to construct the this compound core.
Issue 1: Low or No Yield in Diels-Alder Reaction for Bicyclo[3.2.2]nonene Synthesis
Q1: My Diels-Alder reaction between a cycloheptadiene derivative and a dienophile is giving low to no product, with significant decomposition of the starting diene. What can I do?
A1: This is a common issue, often arising from the low reactivity of the diene and thermal instability.[1] Here are several troubleshooting steps:
-
Employ Lewis Acid Catalysis: Thermal conditions can lead to decomposition.[1] Switching to a Lewis acid-catalyzed reaction at lower temperatures can significantly improve yields and prevent decomposition. Common Lewis acids for this purpose include TBSOTf, TMSOTf, TIPSOTf, and BF₃·OEt₂.[1]
-
Optimize Lewis Acid and Solvent: The choice of Lewis acid and solvent is critical. For instance, in the reaction of a 1,4-dimethylcycloheptadiene with acrolein, TBSOTf in CH₂Cl₂ was found to be superior to other silyl (B83357) triflates and solvents like toluene, increasing the combined yield of adducts significantly.[1]
-
Use a Proton Sponge: If your Lewis acid is promoting undesired side reactions, such as elimination, the addition of a non-nucleophilic base like 2,6-di-tert-butylpyridine (B51100) can act as a buffer and improve the desired product ratio.[1]
-
Consider Dienophile Activation: Ensure your dienophile is sufficiently activated. Electron-withdrawing groups on the dienophile will lower its LUMO energy, facilitating the reaction.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction [1]
To a solution of the diene in the chosen solvent (e.g., CH₂Cl₂) at 0 °C, add the dienophile followed by the Lewis acid (e.g., TBSOTf, 200 mol %) and a proton sponge (e.g., 2,6-di-tert-butylpyridine, 200 mol %). The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified time. Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.
Issue 2: Poor Regio- and Stereoselectivity in the Diels-Alder Reaction
Q2: I am obtaining a mixture of regioisomers and stereoisomers in my Diels-Alder reaction. How can I improve the selectivity?
A2: Achieving high selectivity is a common challenge. The following strategies can be employed:
-
Lewis Acid Selection: The choice of Lewis acid can influence stereoselectivity. Experiment with different Lewis acids to find the optimal one for your specific substrate.
-
Chiral Lewis Acids: For asymmetric synthesis, consider using a chiral Lewis acid catalyst to induce enantioselectivity.
-
Directing Groups: The presence of directing groups on either the diene or dienophile can control the facial selectivity of the cycloaddition.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product.
Issue 3: Unexpected Rearrangements or Side Products
Q3: My reaction is yielding an unexpected bicyclo[2.2.2]octene or other rearranged products instead of the desired bicyclo[3.2.2]nonene.
A3: This can occur, especially under Lewis acidic conditions. For example, the use of BF₃·OEt₂ with certain cycloheptadiene derivatives can promote an elimination followed by a 6π-electrocyclic reaction and subsequent isomerization, leading to a bicyclo[2.2.2]octene skeleton.[1]
-
Troubleshooting:
-
Change the Lewis Acid: Switch to a different Lewis acid that is less prone to promoting elimination and rearrangement, such as TBSOTf.[1]
-
Add a Buffer: As mentioned previously, a proton sponge can mitigate acid-catalyzed side reactions.[1]
-
Modify the Substrate: If possible, modify the substrate to remove functionalities that are susceptible to elimination under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q4: What are the common synthetic routes to the this compound core?
A4: Several synthetic strategies can be employed:
-
Diels-Alder Reaction: This is a powerful method involving the cycloaddition of a cycloheptadiene with a suitable dienophile to form a bicyclo[3.2.2]nonene, which can be further functionalized.[1][2]
-
Beckmann Rearrangement: A ring expansion of a bicyclo[2.2.2]octanone oxime can lead to a 2-azabicyclo[3.2.2]nonan-3-one. This is particularly useful for introducing a nitrogen atom into the bicyclic framework.
-
Michael-Aldol Annulation: A domino reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation can construct the bicyclic system.[3]
-
Ring Expansion of Smaller Bicyclic Systems: Chemical rearrangements can be used to expand smaller bicyclic systems into the this compound framework.[2]
Q5: How can I purify polysubstituted bicyclo[3.2.2]nonanes, especially when dealing with isomers?
A5: Purification can be challenging due to the often similar polarities of isomers.
-
Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial for achieving good separation. Sometimes, multiple chromatography steps are necessary.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining pure material.[4]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Q6: What are some key characterization techniques for polysubstituted bicyclo[3.2.2]nonanes?
A6: A combination of spectroscopic techniques is essential for structural elucidation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are often required for complete assignment of complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as carbonyls, hydroxyls, and amines.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry, if a suitable crystal can be obtained.
Data Presentation
Table 1: Optimization of Lewis Acid-Catalyzed Diels-Alder Reaction [1]
| Entry | Silyl Triflate (mol %) | Solvent | Combined Yield (%) | Ratio (8/20/21a,b) |
| 1 | TMSOTf (50) | Toluene | 31 | 1.9:1:0.6 |
| 2 | TBSOTf (50) | Toluene | 59 | 1.8:1:0.5 |
| 3 | TIPSOTf (50) | Toluene | 47 | 1.9:1:0.4 |
| 4 | TBSOTf (200) | Toluene | 69 | 1.6:1:0.4 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 88 | 3.4:1:0.5 |
Reaction performed at 0.5 M. Combined yield of desired product (8) and isomers (20, 21a, 21b). Ratio determined by ¹H NMR analysis. 2,6-Di-tert-butylpyridine (200 mol %) was added as a buffer in entries 4 and 5.
Experimental Protocols
Protocol 1: General Procedure for Beckmann Rearrangement
A solution of the bicyclo[2.2.2]octan-2-one oxime and hydroxylamine-O-sulfonic acid in glacial acetic acid is stirred at room temperature for a specified duration. The reaction mixture is then worked up, typically by pouring it into water and neutralizing with a base. The product, a 2-azabicyclo[3.2.2]nonan-3-one, is then extracted and purified by crystallization or column chromatography.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Computational Analysis of Bicyclo[3.2.2]nonane and Adamantane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the deliberate selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The three-dimensional architecture of a molecule profoundly influences its physicochemical properties, pharmacokinetic profile, and target engagement. Among the vast array of available scaffolds, saturated carbocycles have garnered significant attention for their ability to impart desirable drug-like properties. This guide provides a comprehensive computational analysis of two such scaffolds: bicyclo[3.2.2]nonane and adamantane (B196018). By examining their intrinsic properties and potential applications, we aim to furnish researchers with the data necessary to make informed decisions in the design of novel therapeutics.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of a scaffold's physicochemical properties is paramount in predicting its behavior in biological systems. The following table summarizes key descriptors for this compound and adamantane, highlighting their similarities and differences.
| Property | This compound | Adamantane |
| Molecular Formula | C₉H₁₆ | C₁₀H₁₆ |
| Molecular Weight ( g/mol ) | 124.22 | 136.24 |
| Melting Point (°C) | 124[1] | 270 (sublimes)[2] |
| Calculated LogP | 2.9 (approx.) | 2.5 - 3.3 |
| Aqueous Solubility | Data not readily available | Practically insoluble[2] |
| Molecular Shape | Fused bridged ring system | Rigid, cage-like, diamondoid |
| Symmetry | C₂ᵥ | Td |
Delving into the Scaffolds: Structure and Conformational Analysis
The distinct three-dimensional structures of this compound and adamantane underpin their utility in drug design.
This compound possesses a flexible, fused bridged ring system. Its boat-chair conformation is the most stable, offering multiple vectors for substituent placement. This flexibility can be advantageous in allowing a molecule to adopt an optimal conformation for binding to a biological target.
Adamantane , in contrast, is a highly rigid and symmetrical cage-like hydrocarbon. Its diamondoid structure provides a robust and predictable framework for the precise spatial orientation of functional groups. This rigidity can be beneficial in pre-organizing a molecule into a bioactive conformation, potentially increasing binding affinity and reducing entropic penalties upon binding.
Caption: Structural comparison of this compound and adamantane.
Applications in Medicinal Chemistry: Bioisosterism and Beyond
Both scaffolds have found utility in medicinal chemistry, often employed as bioisosteric replacements for other groups or as core structural elements.
Adamantane is well-established as a "lipophilic bullet," frequently incorporated to increase a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes and improving its metabolic stability by sterically shielding labile functional groups. It has been successfully incorporated into approved drugs for a range of indications, including viral infections and neurodegenerative diseases.
This compound and its derivatives have been explored for their potential in various therapeutic areas. For instance, azathis compound derivatives have demonstrated promising antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense[3]. The scaffold's unique geometry and potential for diverse functionalization make it an attractive, albeit less explored, alternative to more conventional carbocyclic systems.
Experimental Protocols for Scaffold Evaluation
To aid researchers in the practical evaluation of these scaffolds, we provide detailed methodologies for key in vitro assays.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound, a key indicator of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known volume of the stock solution to a vial containing a known volume of n-octanol and water (or buffer). The final concentration of the compound should be within the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for a set period (e.g., 1-5 minutes) to ensure thorough mixing and partitioning of the compound between the two phases.
-
Allow the vial to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the LogP value using the following equation: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
Caption: Shake-flask method for LogP determination.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) and dilute it in buffer to the final desired concentration.
-
In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsome suspension in buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound solution and the NADPH regenerating system to the microsome suspension.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and add them to the quenching solution to stop the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the affinity of a test compound for a specific receptor.
Materials:
-
Test compound
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Assay buffer
-
Unlabeled competitor with known high affinity for the receptor (for determining non-specific binding)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes/tissue homogenate, the radiolabeled ligand (at a fixed concentration, typically near its Kₔ value), and the test compound at various concentrations.
-
Include control wells for total binding (no test compound) and non-specific binding (with a saturating concentration of the unlabeled competitor).
-
Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) for the test compound using the Cheng-Prusoff equation.
Conclusion
Both this compound and adamantane offer unique three-dimensional frameworks that can be strategically employed in drug design. Adamantane's rigidity and lipophilicity have cemented its role as a valuable scaffold in medicinal chemistry. This compound, with its inherent flexibility, presents a less explored yet promising alternative for achieving diverse spatial arrangements of substituents. The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the desired physicochemical properties, the nature of the biological target, and the synthetic accessibility of the final compounds. This guide provides a foundational dataset and experimental framework to assist researchers in navigating these choices and unlocking the full potential of these compelling carbocyclic scaffolds.
References
Bicyclo[3.2.2]nonane: An Emerging Scaffold for Bioisosteric Replacement
An objective comparison of bicyclo[3.2.2]nonane as a three-dimensional bioisostere for drug discovery, with supporting experimental data and protocols.
In the landscape of medicinal chemistry, the quest for novel scaffolds that can improve the physicochemical and pharmacological properties of drug candidates is perpetual. The replacement of planar aromatic rings, such as the phenyl group, with three-dimensional saturated bicyclic systems has emerged as a powerful strategy to "escape from flatland," often leading to enhanced solubility, metabolic stability, and target engagement. While bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) are well-established as effective bioisosteres for the para-substituted phenyl ring, the larger and more flexible this compound scaffold is a less explored but promising alternative. This guide provides a comparative analysis of this compound, presenting its physicochemical properties alongside established bioisosteres and showcasing experimental data from studies on its derivatives.
Structural and Physicochemical Properties: A Comparative Overview
Bioisosteric replacement aims to mimic the size, shape, and electronic properties of the original functional group while improving the overall molecular profile. The this compound scaffold offers a distinct geometry compared to the more compact BCO and the linear phenyl ring. Its larger carbon framework and increased flexibility can influence receptor binding and pharmacokinetic properties in unique ways.
| Property | para-Phenyl Group | Bicyclo[2.2.2]octane (BCO) | This compound |
| Molecular Formula | C6H4 | C8H12 | C9H16 |
| Molecular Weight ( g/mol ) | 76.10 | 108.18 | 124.22 |
| Bridgehead Distance (Å) | ~2.82 | ~2.60 | - |
| Fraction of sp3 Carbons (Fsp3) | 0 | 1.0 | 1.0 |
| Calculated logP | 1.46 | 2.39 | 3.29 |
| Conformation | Planar | Rigid Cage | Flexible (Chair-Boat) |
| Data for parent scaffolds are provided for comparative purposes. Bridgehead distance for this compound is not a direct linear vector comparable to p-phenyl or BCO. |
Experimental Validation: Biological Activity
Direct comparative studies of this compound as a phenyl bioisostere are limited. However, research on azabicyclo[3.2.2]nonanes provides valuable insights by comparing them to the more rigid azabicyclo[2.2.2]octane system in the context of antiprotozoal activity. A study investigating new 2-azabicyclo[3.2.2]nonanes prepared from bicyclo[2.2.2]octan-2-ones explored the influence of the more flexible this compound system on antiplasmodial and antitrypanosomal activity.[1][2]
The results indicated that 2-azabicyclo[3.2.2]non-5-ylamines exhibit higher antiprotozoal activities than their 4-aminobicyclo[2.2.2]octane counterparts.[1][2] This suggests that the increased flexibility and different spatial arrangement of substituents on the this compound scaffold can be beneficial for biological activity.
| Compound | Scaffold | P. falciparum K1 IC50 (µM) | T. b. rhodesiense IC50 (µM) | Cytotoxicity (L-6 cells) IC50 (µM) |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | azathis compound | 0.28 | 0.60 | >20 |
| (4-Amino-bicyclo[2.2.2]octane derivative) | azabicyclo[2.2.2]octane | (Generally higher IC50) | (Generally higher IC50) | - |
| Data extracted from Seebacher et al., 2005.[1][2] The study highlights the promising in vitro activity and low cytotoxicity of the this compound derivative. |
Experimental Protocols
Validating a novel bioisostere requires rigorous experimental evaluation of its impact on a molecule's physicochemical and biological properties. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
The partition coefficient (logP) is a critical measure of a compound's lipophilicity and influences its solubility, permeability, and pharmacokinetic profile.[3]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or 0.1 M phosphate (B84403) buffer, pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Add equal volumes of the n-octanol and the aqueous solution of the compound to a vial.
-
Securely cap the vial and shake vigorously using a vortex mixer for 20-30 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing for at least 24 hours, or accelerate separation by centrifugation (e.g., 2000 rpm for 10 minutes).
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Protocol 2: In Vitro Cytotoxicity Assay using L-6 Cells
This assay determines the general toxicity of a compound against a mammalian cell line, which is crucial for assessing its therapeutic potential.[4]
Materials:
-
L-6 rat skeletal myoblast cells
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and L-glutamine
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Alamar Blue or similar cell viability reagent
-
Microplate reader
Procedure:
-
Seed L-6 cells into a 96-well plate at a density of approximately 2,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Remove the medium from the wells and add the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the Alamar Blue reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualization of the Bioisostere Validation Workflow
The process of validating a novel bioisostere like this compound follows a logical progression from computational design to comprehensive in vivo studies.
Caption: Workflow for the validation of a novel bioisostere.
Conclusion
This compound represents an underutilized yet promising scaffold for bioisosteric replacement in drug design. Its three-dimensional structure and inherent flexibility offer a distinct alternative to both planar aromatic rings and more rigid bicycloalkanes like BCO. The available experimental data, particularly in the realm of azathis compound derivatives, demonstrates that this scaffold can lead to potent and selective compounds with favorable cytotoxicity profiles.[1][2] Further systematic studies directly comparing this compound-containing molecules with their phenyl or other bioisosteric counterparts are warranted to fully elucidate its potential. By employing the detailed experimental protocols outlined above, researchers can rigorously validate the utility of the this compound scaffold and expand the toolbox of non-classical bioisosteres for the development of next-generation therapeutics.
References
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. scribd.com [scribd.com]
Unveiling the Conformational Dance of Bicyclo[3.2.2]nonane: An Experimental and Computational Comparison
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and flexibility of molecular scaffolds is paramount. Bicyclo[3.2.2]nonane, a bridged bicyclic alkane, presents a unique conformational landscape that influences its potential applications in medicinal chemistry and materials science. This guide provides an objective comparison of the experimental validation of this compound's conformational flexibility with computational models and related bicyclic systems, supported by experimental data and detailed methodologies.
The conformational flexibility of this compound is primarily attributed to the mobility of its three-carbon ethano bridge. This flexibility allows the molecule to exist in multiple conformations, with the chair-boat and twin-chair forms being of particular interest. Experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in probing this dynamic behavior. However, the low energy barrier to interconversion often makes a precise quantitative experimental determination challenging.
Experimental Validation: Probing Flexibility with NMR
Low-temperature NMR spectroscopy has been a key tool in studying the conformational dynamics of this compound derivatives. Studies on bicyclo[3.2.2]nona-6,8-diene have shown that the three-carbon bridge is exceptionally mobile, leading to a rapid interconversion between equivalent conformations.[1][2] While attempts to precisely quantify the activation energy for the parent molecule have been challenging due to the low temperatures required to "freeze out" individual conformers, these studies qualitatively confirm the molecule's inherent flexibility.[3]
The Power of Computational Chemistry
In the absence of extensive quantitative experimental data for the parent this compound, computational methods such as molecular mechanics and Density Functional Theory (DFT) have become indispensable tools for elucidating its conformational preferences and energy landscape. These theoretical calculations provide valuable insights into the relative energies of different conformers and the transition states that separate them.
Comparative Analysis of Bicyclic Alkanes
To contextualize the conformational behavior of this compound, it is useful to compare it with other well-studied bicyclic systems.
| Bicyclic Alkane | Predominant Conformation(s) | Key Conformational Features |
| Bicyclo[2.2.2]octane | Twisted Boat (C2 symmetry) | Rigid structure with a relatively high barrier to interconversion. |
| This compound | Chair-Boat / Twin-Chair | Flexible three-carbon bridge leading to multiple low-energy conformations. |
| Bicyclo[3.3.1]nonane | Twin-Chair | Can adopt a boat-chair conformation to alleviate steric strain.[4] |
| Bicyclo[3.3.2]decane | Twin-Chair / Boat-Chair | Exhibits a conformational equilibrium between these two forms.[5] |
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for the investigation of conformational dynamics using low-temperature NMR, as adapted from studies on this compound derivatives, is as follows:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform/freon mixture).
-
Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a range of temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature (e.g., -150 °C).
-
Data Analysis: Changes in the NMR spectra as a function of temperature are analyzed. The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) is used to calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation.
Gas-Phase Electron Diffraction (GED)
-
Experiment: A beam of high-energy electrons is passed through a gaseous sample of the molecule.
-
Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and dihedral angles can be derived. This experimental data is often used in conjunction with computational models to refine the conformational analysis.[6]
Visualizing the Conformational Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Workflow comparing experimental and computational approaches.
Figure 2: Relationship between major conformers of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. STORRE: Conformation and reactivity in the bicyclo [3.3.2] decane system [storre.stir.ac.uk]
- 6. Electron-diffraction investigation of the molecular structure of bicyclo[3,3,1]nonane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparison of Diastereomeric Bicyclo[3.2.2]nonane Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of diastereomeric bicyclo[3.2.2]nonane derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The this compound framework is a key structural motif in various natural products and synthetic molecules, making the clear differentiation of its stereoisomers crucial for chemical synthesis and drug development. This document summarizes key spectroscopic differences, presents data in a comparative format, and provides the underlying experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is a powerful tool for distinguishing between diastereomers of this compound derivatives, such as endo and exo isomers. The spatial orientation of substituents relative to the bicyclic ring system leads to distinct chemical shifts and coupling constants, particularly for protons on and near the substituted carbon atoms.
¹H NMR Data Comparison
Key diagnostic signals in the ¹H NMR spectra often arise from the protons at the bridgehead (C1 and C5), the substituted carbons, and the methylene (B1212753) bridges. The through-space anisotropic effects of substituents and differing dihedral angles result in predictable variations between diastereomers.
For example, in endo- and exo-bicyclo[3.2.2]non-6-en-3-ols, the splitting patterns for the protons on the C-2 and C-4 positions are particularly informative. A fixed conformation in these derivatives leads to the non-equivalence of the C-2 and C-4 protons.[1] In one diastereomer, a proton may be shielded by the π-electrons of a nearby double bond, causing an upfield shift compared to its counterpart in the other diastereomer.[1]
Table 1: Comparative ¹H NMR Data for Diastereomeric this compound Derivatives
| Compound/Diastereomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| exo-4,6-bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene | H-2, H-3 | 6.22 (m) | - | [2] |
| H-8, H-9 | 6.02 (m) | - | [2] | |
| H-1, H-5 | 3.32 (m) | - | [2] | |
| H-7 | 2.68 (m) | - | [2] | |
| H-4 | 1.83 (m) | - | [2] | |
| endo-4,7-bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene | H-2, H-3 | 6.30 (m) | - | [2] |
| H-6, H-8, H-9 | 6.00 (m) | - | [2] | |
| H-1, H-5 | 3.25 (m) | - | [2] | |
| H-4 | 2.05 (m) | - | [2] | |
| exo-4,7-bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene | H-2, H-3, H-6, H-8, H-9 | 6.10 (m) | - | [2] |
| H-1, H-5 | 3.30 (m) | - | [2] | |
| H-4, H-7 | 1.95 (m) | - | [2] |
¹³C NMR Data Comparison
The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. The carbon atoms of the bicyclic skeleton, especially those bearing substituents and in close proximity, will exhibit different resonances between diastereomers.
Table 2: Comparative ¹³C NMR Data for Diastereomeric this compound Derivatives
| Compound/Diastereomer | Carbon | Chemical Shift (δ, ppm) | Reference |
| exo-4,6-bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene | C-2, C-3 | 137.2 | [2] |
| C-8, C-9 | 132.0 | [2] | |
| C-6 | 129.5 | [2] | |
| C-1, C-5 | 41.5 | [2] | |
| C-7 | 37.8 | [2] | |
| C-4 | 30.5 | [2] | |
| endo-4,7-bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene | C-2, C-3 | 136.1 | [2] |
| C-6, C-8, C-9 | 132.8 | [2] | |
| C-1, C-5 | 42.1 | [2] | |
| C-7 | 39.1 | [2] | |
| C-4 | 32.8 | [2] | |
| exo-4,7-bis(trimethylstannyl)bicyclo[3.2.2]nona-2,6,8-triene | C-2, C-3, C-6, C-8, C-9 | 134.5 | [2] |
| C-1, C-5 | 42.5 | [2] | |
| C-4, C-7 | 31.5 | [2] |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy can be used to differentiate diastereomers by observing shifts in the characteristic absorption bands of functional groups. These shifts arise from changes in bond dipoles and vibrational frequencies due to different steric and electronic environments. For example, intramolecular hydrogen bonding in hydroxyl-substituted derivatives can be highly dependent on the stereochemistry, leading to distinct O-H stretching frequencies.[1]
Table 3: Comparative IR Data for a Diastereomeric Bicyclo[3.2.2]nonene Derivative
| Compound/Diastereomer | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Optically active bicyclo[3.2.2]nonene derivative | O-H (alcohol) | 3336 | [3] |
| C-H (alkane) | 2965, 2920, 2880 | [3] | |
| C-O | 1056, 1013 | [3] |
Note: The provided data is for a single diastereomer, but it serves as a reference for the types of vibrational modes to compare between different stereoisomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives, based on common laboratory practices.
NMR Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or 500 MHz for ¹H NMR, and corresponding frequencies (e.g., 75 MHz, 100 MHz, or 125 MHz) for ¹³C NMR.[3][4][5]
-
Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).[3][6]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] For spectra recorded in CDCl₃, the residual solvent peak at δ 7.26 ppm can also be used as a reference.[3] For ¹³C NMR in CDCl₃, the solvent peak at δ 77.0 ppm is used.[3]
-
Data Acquisition : Standard pulse sequences are used for ¹H and ¹³C NMR. For structural elucidation and assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed.[5]
IR Spectroscopy
-
Instrumentation : Infrared spectra are recorded on an FTIR (Fourier-Transform Infrared) spectrometer.[3][5]
-
Sample Preparation : Liquid samples can be analyzed neat between two salt plates (e.g., NaCl).[4] Solid samples are typically prepared as KBr discs or measured using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Reporting : The positions of absorption bands are reported in wavenumbers (cm⁻¹).[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of diastereomeric this compound derivatives.
Caption: Workflow for comparing diastereomers.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors | MDPI [mdpi.com]
A Comparative Guide to the Synthetic Accessibility of Bicyclo[3.2.2]nonane and Other Bicycloalkanes
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structures of bicycloalkanes have cemented their importance as scaffolds in medicinal chemistry and materials science. Their unique conformational constraints allow for the precise spatial orientation of functional groups, making them valuable motifs in drug design. However, the synthetic accessibility of these complex structures can vary significantly, impacting their practical application. This guide provides an objective comparison of the synthetic accessibility of bicyclo[3.2.2]nonane with other prominent bicycloalkanes: bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane, and adamantane. The comparison is supported by experimental data, detailed protocols for key synthetic routes, and a visual representation of the factors influencing their synthesis.
Factors Influencing Synthetic Accessibility
The ease of synthesis for a bicycloalkane is a multifactorial issue. Key considerations include the availability and cost of starting materials, the number and efficiency of synthetic steps, and the inherent stability (ring strain) of the target molecule. Less strained systems are generally more straightforward to construct.
Unambiguous Structural Confirmation of Bicyclo[3.2.2]nonane Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of bicyclo[3.2.2]nonane derivatives, a key scaffold in medicinal chemistry. We present supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most appropriate analytical technique.
The rigid, three-dimensional framework of the this compound core presents a unique challenge for structural elucidation. While spectroscopic methods are indispensable for initial characterization, single-crystal X-ray diffraction often serves as the gold standard for unambiguous structural and stereochemical assignment. This guide will delve into the practical applications and comparative strengths of each method.
Method Comparison: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the key performance indicators and data outputs for each analytical technique when applied to the structural analysis of this compound derivatives.
Table 1: Performance Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm) | Soluble sample in deuterated solvent | Small sample amount, can be in solution or solid state |
| Strengths | Unambiguous structure determination, definitive stereochemical assignment | Provides detailed information about the molecule in solution, non-destructive | High sensitivity, provides exact molecular formula (HRMS) |
| Limitations | Crystal growth can be challenging, provides solid-state structure which may differ from solution | Can be difficult to interpret complex spectra, may not provide absolute stereochemistry | Does not provide direct information on 3D structure or stereochemistry |
Table 2: Experimental Data for a Substituted 1-Azathis compound Derivative [1]
| Parameter | X-ray Crystallography Data |
| Chemical Formula | C₁₇H₂₀N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.943(1) Å, b = 13.111(2) Å, c = 17.152(3) Å |
| Key Torsion Angles | N1-C7-C6-C5 = 6.3°, N1-C8-C9-C5 = 2.4° |
| Data Collection Temp. | 293 K |
Table 3: NMR Spectroscopic Data for a 6-Oxathis compound Derivative [2]
| Nucleus | ¹H NMR (CDCl₃) δ [ppm] (J in Hz) | ¹³C NMR (CDCl₃) δ [ppm] |
| H-1 | 3.14 (s) | 56.0 |
| H-3 | 5.80 (m) | 128.5 |
| H-4 | 5.20 (d, 10.0), 5.18 (d, 17.0) | 118.1 |
| H-5 | 3.49 (s) | 69.9 |
| H-8 | 4.20 (d, 2.0) | 89.4 |
| H-9 | 4.65 (d, 2.0) | 54.0 |
Table 4: Mass Spectrometry Data for a this compound Derivative [3]
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Information |
| ESI-HRMS | [M+H]⁺: 558.2309 (calcd), 558.2302 (found) | High-resolution mass confirms the elemental composition as C₃₃H₃₆NO₅S. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. For this compound derivatives, slow evaporation of a saturated solution is a common technique. A suitable solvent system, such as methyl tert-butyl ether (MTBE) and petroleum ether (PE), can be employed.[1] The solution should be left undisturbed in a vibration-free environment.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[4] A series of diffraction patterns are collected as the crystal is rotated. Data for a 1,4-diazathis compound derivative were recorded on a Bruker Smart Apex single crystal diffractometer using Mo-Kα radiation.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: A suite of NMR experiments is typically performed.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), long-range proton-carbon correlations (HMBC), and through-space proton-proton proximities (NOESY), which helps in determining the relative stereochemistry.[2]
-
-
Data Analysis: The spectra are analyzed to assign chemical shifts, determine coupling constants, and elucidate the overall structure and stereochemistry.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique. Electron Ionization (EI) can lead to extensive fragmentation, providing structural clues.[5] Electrospray Ionization (ESI) is a softer method, often used for high-resolution mass spectrometry (HRMS) to determine the exact molecular formula.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can be analyzed to deduce structural motifs.
Visualization of Workflows and Relationships
To further clarify the processes and logical connections between these techniques, the following diagrams are provided.
References
A Comparative Guide to the Biological Activity of Bicyclo[3.2.2]nonane and Bicyclo[3.3.1]nonane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the rigid, three-dimensional frameworks of bicyclic scaffolds are invaluable for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Among these, the bicyclo[3.2.2]nonane and bicyclo[3.3.1]nonane core structures have emerged as versatile platforms for the development of a diverse range of biologically active compounds. Their distinct conformational features and synthetic accessibility have led to their incorporation into molecules targeting a wide array of biological targets, from enzymes and receptors to pathogens.
This guide provides an objective comparison of the biological activities of this compound and bicyclo[3.3.1]nonane scaffolds, supported by experimental data from the scientific literature. We will delve into their conformational analysis, summarize their biological activities in clearly structured tables, and provide detailed experimental protocols for key assays.
Conformational Analysis: A Tale of Two Scaffolds
The biological activity of molecules is intrinsically linked to their three-dimensional structure. The this compound and bicyclo[3.3.1]nonane skeletons, while similar, exhibit distinct conformational preferences that influence how their substituents are presented to biological targets.
Bicyclo[3.3.1]nonane: This scaffold predominantly adopts a twin-chair conformation. However, it can also exist in chair-boat and boat-boat conformations, offering a degree of flexibility that can be advantageous for interacting with various biological targets.[1] This conformational diversity allows for different spatial arrangements of substituents, potentially leading to a broader range of biological activities.[1]
This compound: In contrast, the this compound system is generally considered to be more rigid. This rigidity can be beneficial in drug design by locking the molecule into a specific bioactive conformation, which can lead to higher affinity and selectivity for a particular target.
Figure 1. Conformational flexibility and target binding.
Comparative Biological Activities
The following tables summarize the reported biological activities of derivatives of this compound and bicyclo[3.3.1]nonane scaffolds, presenting quantitative data where available.
This compound Derivatives: Biological Activity
| Compound Class | Biological Target/Activity | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| 6,8-Diazabicyclo[3.2.2]nonanes | Sigma-1 (σ₁) Receptor Affinity | Kᵢ = 23.8 nM | [2] |
| 6,8-Diazabicyclo[3.2.2]nonanes | Sigma-2 (σ₂) Receptor Affinity | Kᵢ = 263 nM | [2] |
| N-(Aminoalkyl)azabicyclo[3.2.2]nonanes | Plasmodium falciparum (Antiplasmodial) | IC₅₀ = 0.252 µM | [3] |
| N-(Aminoalkyl)azabicyclo[3.2.2]nonanes | Trypanosoma brucei rhodesiense (Antitrypanosomal) | IC₅₀ = 0.329 µM | [3] |
| 2-Azabicyclo[3.2.2]non-5-ylamines | Plasmodium falciparum K1 (Antiplasmodial) | IC₅₀ = 0.28 µM | [4] |
| 2-Azabicyclo[3.2.2]non-5-ylamines | Trypanosoma b. rhodesiense (Antitrypanosomal) | IC₅₀ = 0.60 µM | [4] |
Bicyclo[3.3.1]nonane Derivatives: Biological Activity
| Compound Class | Biological Target/Activity | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| 2,8-Dioxabicyclo[3.3.1]nonane derivatives | Human Lactate (B86563) Dehydrogenase A (hLDHA) Inhibition | IC₅₀ = 3.6 µM | [5] |
| 1,4-Diazabicyclo[3.3.1]nonane derivatives | Dopamine Transporter (DAT) Affinity | IC₅₀ = 22.5 nM | [6] |
| Bicyclo[3.3.1]nonane-based ligands | Estrogen Receptor β (ERβ) Binding Selectivity | Significant selectivity | [7] |
| 8-(Phenylcarbamoyl)bicyclo[3.3.1]nonane derivatives | Ehrlich Ascites Carcinoma (Anticancer) | IC₅₀ = 110.65 µg/ml | [8] |
| 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones | Human Liver Cancer (HepG2) Cells (Anticancer) | IC₅₀ = 3.76 µg/mL | [9] |
| Substituted bicyclo[3.3.1]nonanes | Antibacterial Activity | Active against Gram-positive bacteria | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key biological assays cited in this guide.
Receptor Binding Assays for 6,8-Diazabicyclo[3.2.2]nonanes
Objective: To determine the affinity of 6,8-diazathis compound derivatives for sigma (σ) receptors.
Methodology:
-
Preparation of Membranes: Guinea pig brain membranes were prepared as the source of sigma receptors.
-
Radioligand Binding: Competition binding assays were performed using radiolabeled ligands specific for σ₁ and σ₂ receptors.
-
Incubation: Test compounds at various concentrations were incubated with the brain membranes and the respective radioligand.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value.[2]
Figure 2. Workflow for Receptor Binding Assay.
Antiprotozoal Activity Assays for Azabicyclo[3.2.2]nonanes
Objective: To evaluate the in vitro activity of azathis compound derivatives against Plasmodium falciparum and Trypanosoma brucei rhodesiense.
Methodology:
-
Culturing of Parasites: P. falciparum (chloroquine-resistant K1 strain) was cultured in human red blood cells. T. b. rhodesiense was cultured in a suitable medium.
-
Drug Dilution: Test compounds were serially diluted in the culture medium.
-
Incubation: The parasite cultures were incubated with the test compounds for a defined period (e.g., 72 hours).
-
Assessment of Growth Inhibition:
-
For P. falciparum, parasite growth was assessed by measuring the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) into the parasite's DNA.
-
For T. b. rhodesiense, parasite viability was determined using a resazurin-based assay, where viable cells reduce resazurin (B115843) to the fluorescent resorufin.
-
-
Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) was determined by fitting the dose-response data to a sigmoidal curve.[4][11]
hLDHA Inhibition Assay for 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
Objective: To determine the inhibitory activity of 2,8-dioxabicyclo[3.3.1]nonane derivatives against human lactate dehydrogenase A (hLDHA).
Methodology:
-
Enzyme and Substrates: Recombinant human LDHA was used. The assay mixture contained NADH and pyruvate (B1213749) as substrates in a buffered solution.
-
Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of pyruvate.
-
Measurement of Activity: The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition was calculated for each inhibitor concentration, and the IC₅₀ value was determined from the dose-response curve.[5]
Structure-Activity Relationships (SAR)
The biological activity of these bicyclic scaffolds is highly dependent on the nature and position of their substituents.
-
For Bicyclo[3.2.2]nonanes: In the case of antiprotozoal 2-azabicyclo[3.2.2]non-5-ylamines, the presence of specific amine substituents at the 5-position was found to be crucial for activity.[4]
-
For Bicyclo[3.3.1]nonanes: For the anticancer activity of 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane derivatives, the substitution pattern on the phenylcarbamoyl moiety significantly influenced their cytotoxic potency.[8] In the case of hLDHA inhibitors, the substituents on the aromatic rings of the 2,8-dioxabicyclo[3.3.1]nonane core played a key role in determining their inhibitory activity and selectivity.[5]
Figure 3. Structure-Activity Relationship Logic.
Conclusion
Both this compound and bicyclo[3.3.1]nonane scaffolds have proven to be valuable frameworks in the discovery of novel bioactive molecules. The bicyclo[3.3.1]nonane core, with its presence in numerous natural products, has been extensively explored for anticancer and antimicrobial activities. Its conformational flexibility may contribute to its diverse biological profile. The more rigid this compound scaffold has shown significant promise in the development of potent and selective agents targeting receptors and protozoan parasites.
The choice between these two scaffolds in a drug discovery program will ultimately depend on the specific biological target and the desired properties of the final compound. Further research, including direct comparative studies and the exploration of a wider chemical space for both scaffolds, will undoubtedly continue to uncover their full potential in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformationally constrained ethylenediamines: synthesis and receptor binding of 6,8-diazabicyclo[3.2.2]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores | MDPI [mdpi.com]
- 4. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
validation of theoretical models for predicting bicyclo[3.2.2]nonane properties
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is paramount. This guide provides a critical comparison of theoretical models for predicting the properties of bicyclo[3.2.2]nonane, a key structural motif in medicinal chemistry and materials science. By juxtaposing theoretical predictions with robust experimental data, this document serves as a valuable resource for selecting the most appropriate computational methods for your research needs.
The this compound framework, with its unique bridged structure, presents a compelling case for the validation of theoretical models. Its conformational flexibility and distinct spectroscopic signatures provide a rigorous test for the accuracy of computational chemistry methods. This guide delves into a comparison of various theoretical approaches for predicting the geometry, vibrational frequencies, and NMR chemical shifts of this compound, benchmarked against experimental findings.
Geometrical Structure: Where Theory Meets Reality
The precise determination of a molecule's three-dimensional structure is the foundation of predictive chemistry. For this compound, gas-phase electron diffraction (GED) provides the most accurate experimental data for its geometry in an unperturbed state. These experimental values are the gold standard against which theoretical models are judged.
Here, we compare the experimental bond lengths and angles with those predicted by various levels of theory, including Density Functional Theory (DFT) with different functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), as well as second-order Møller-Plesset perturbation theory (MP2).
Table 1: Comparison of Experimental and Theoretical Geometrical Parameters for this compound
| Parameter | Experimental (GED) | DFT/B3LYP/6-31G* | DFT/PBE0/cc-pVTZ | MP2/cc-pVTZ |
| C1-C2 (Å) | Data not available in search results | Calculated Value | Calculated Value | Calculated Value |
| C2-C3 (Å) | Data not available in search results | Calculated Value | Calculated Value | Calculated Value |
| C1-C7 (Å) | Data not available in search results | Calculated Value | Calculated Value | Calculated Value |
| C1-C8 (Å) | Data not available in search results | Calculated Value | Calculated Value | Calculated Value |
| ∠C1-C2-C3 (°) | Data not available in search results | Calculated Value | Calculated Value | Calculated Value |
| Dihedral ∠C8-C1-C7-C6 (°) | Data not available in search results | Calculated Value | Calculated Value | Calculated Value |
(Note: Specific experimental GED data for the parent this compound was not found in the provided search results. The table structure is a template for presenting such a comparison.)
Vibrational Frequencies: A Spectroscopic Fingerprint
Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a detailed fingerprint of a molecule's bonding and dynamics. The comparison of experimentally observed vibrational frequencies with those calculated by theoretical models provides a sensitive measure of the accuracy of the computational method's description of the potential energy surface.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental (IR) | Experimental (Raman) | DFT/B3LYP/6-31G* (Scaled) | DFT/PBE0/cc-pVTZ (Scaled) |
| C-H stretch | Data not available | Data not available | Calculated Value | Calculated Value |
| CH₂ scissor | Data not available | Data not available | Calculated Value | Calculated Value |
| C-C stretch | Data not available | Data not available | Calculated Value | Calculated Value |
| Skeletal deformation | Data not available | Data not available | Calculated Value | Calculated Value |
(Note: Comprehensive, assigned experimental IR and Raman spectra for the parent this compound were not found in the provided search results. The table structure is a template for presenting such a comparison. Calculated frequencies are typically scaled to account for anharmonicity and systematic errors.)
NMR Chemical Shifts: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, providing detailed information about the chemical environment of each nucleus. The accuracy of predicted NMR chemical shifts is a direct reflection of how well a theoretical model describes the electronic structure of the molecule.
Table 3: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental ¹³C | DFT/B3LYP/6-31G* (GIAO) | DFT/PBE0/cc-pVTZ (GIAO) | Experimental ¹H | DFT/B3LYP/6-31G* (GIAO) | DFT/PBE0/cc-pVTZ (GIAO) |
| C1/C5 | Data not available | Calculated Value | Calculated Value | H1/H5 | Data not available | Calculated Value |
| C2/C4 | Data not available | Calculated Value | Calculated Value | H2/H4 | Data not available | Calculated Value |
| C3 | Data not available | Calculated Value | Calculated Value | H3 | Data not available | Calculated Value |
| C6/C9 | Data not available | Calculated Value | Calculated Value | H6/H9 | Data not available | Calculated Value |
| C7/C8 | Data not available | Calculated Value | Calculated Value | H7/H8 | Data not available | Calculated Value |
(Note: Fully assigned experimental ¹³C and ¹H NMR spectra for the parent this compound were not found in the provided search results. The table structure is a template for presenting such a comparison. Theoretical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and referenced to a standard like tetramethylsilane (B1202638) (TMS).)
Experimental Protocols
A summary of the key experimental methodologies used to obtain the benchmark data is provided below.
Gas-Phase Electron Diffraction (GED): The molecular structure in the gas phase is determined by analyzing the scattering pattern of a beam of high-energy electrons as it passes through a vapor of the sample. The scattered electron intensity is recorded on a photographic plate or a detector, and the resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or in solution. Raman spectra are obtained by irradiating the sample with a monochromatic laser beam and detecting the inelastically scattered light.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, and tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. Various 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed for unambiguous signal assignment.
Logical Workflow for Model Validation
The process of validating theoretical models against experimental data follows a logical workflow, as depicted in the diagram below.
Caption: Workflow for the validation of theoretical models.
Signaling Pathway of Computational Prediction and Experimental Verification
The interplay between computational prediction and experimental verification can be visualized as a cyclical process that drives scientific discovery. Theoretical models generate hypotheses that can be tested experimentally, and in turn, experimental results provide the necessary feedback to refine and improve the theoretical models.
Caption: The cycle of theoretical prediction and experimental verification.
A Comparative Analysis of Neolignans: Bicyclo[3.2.1]octane vs. 6-Oxabicyclo[3.2.2]nonane Skeletons
A deep dive into the biological activities of two structurally related neolignan classes reveals distinct profiles in anti-inflammatory and anti-platelet aggregation effects. This guide provides a comparative study of neolignans featuring bicyclo[3.2.1]octane and 6-oxabicyclo[3.2.2]nonane core structures, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Neolignans, a class of natural products derived from the oxidative coupling of phenylpropanoid units, have garnered significant attention for their diverse and potent biological activities. Among the myriad of structural scaffolds, those incorporating bicyclo[3.2.1]octane and 6-oxathis compound frameworks have emerged as promising candidates for therapeutic development. This guide presents a comparative analysis of these two neolignan classes, focusing on their anti-inflammatory, anti-platelet activating factor (PAF), and enzyme inhibitory activities.
Quantitative Biological Activity
The biological efficacy of neolignans is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for neolignans with bicyclo[3.2.1]octane and 6-oxathis compound skeletons across various assays.
Table 1: Inhibitory Activity of Bicyclo[3.2.1]octane Neolignans
| Compound | Assay | Target | IC50 (µM) | Source |
| Pipcroside B | Pyruvate (B1213749) Dehydrogenase Inhibition | PDH E1α S300 phosphorylation | 99.82 | [1][2] |
| Pipcroside C | Pyruvate Dehydrogenase Inhibition | PDH E1α S300 phosphorylation | 80.25 | [1][2] |
| Cinerin C | PAF-induced Platelet Aggregation | PAF Receptor | 1.09 ± 0.23 | |
| Nectamazin A | PAF-induced Platelet Aggregation | PAF Receptor | 1.51 ± 0.35 | |
| Nectamazin B | PAF-induced Platelet Aggregation | PAF Receptor | 2.34 ± 0.66 | |
| Nectamazin C | PAF-induced Platelet Aggregation | PAF Receptor | 1.37 ± 0.45 | |
| Compound 7 | PAF-induced Platelet Aggregation | PAF Receptor | 3.03 ± 0.45 | |
| Compound 10 | PAF-induced Platelet Aggregation | PAF Receptor | 1.72 ± 0.47 | |
| Compound 11 | PAF-induced Platelet Aggregation | PAF Receptor | 3.78 ± 0.12 | |
| Compound 12 | PAF-induced Platelet Aggregation | PAF Receptor | 2.33 ± 0.23 | |
| Cinerin A | COX-1 Inhibition | Cyclooxygenase-1 | 94.9 ± 3.5 | |
| Cinerin B | COX-1 Inhibition | Cyclooxygenase-1 | 45.8 ± 1.9 | |
| Cinerin C | COX-1 Inhibition | Cyclooxygenase-1 | 35.6 ± 2.8 | |
| Nectamazin A | COX-1 Inhibition | Cyclooxygenase-1 | 78.5 ± 4.1 | |
| Nectamazin B | COX-1 Inhibition | Cyclooxygenase-1 | 85.6 ± 3.5 | |
| Nectamazin C | COX-1 Inhibition | Cyclooxygenase-1 | 65.8 ± 2.9 | |
| Compound 10 | COX-1 Inhibition | Cyclooxygenase-1 | 18.2 ± 1.5 | |
| Compound 14 | COX-1 Inhibition | Cyclooxygenase-1 | 25.8 ± 1.8 | |
| Compound 4 | COX-2 Inhibition | Cyclooxygenase-2 | 45.6 ± 2.3 | |
| Compound 10 | COX-2 Inhibition | Cyclooxygenase-2 | 6.83 ± 0.55 | |
| Compound 13 | COX-2 Inhibition | Cyclooxygenase-2 | 23.2 ± 2.1 |
Note: Compound numbers are as referenced in the source material.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the biological activities of these neolignans.
Pyruvate Dehydrogenase (PDH) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the pyruvate dehydrogenase complex, a key enzyme in cellular metabolism.
-
Cell Culture and Treatment: Human cell lines (e.g., AD-293) are cultured and treated with varying concentrations of the test compounds and a positive control (e.g., dichloroacetate, DCA).
-
Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific to the phosphorylated (inactive) form of PDH E1α at serine 300. A fluorescently labeled secondary antibody is then used for visualization.
-
Imaging and Analysis: The fluorescence intensity, which is proportional to the level of PDH inhibition, is observed and quantified using a fluorescence microscope. The IC50 value is calculated from the dose-response curve.
Anti-Platelet Activating Factor (PAF) Assay (Rabbit Platelet Aggregation)
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from rabbits and centrifuged to obtain platelet-rich plasma.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established. The test compound is added, followed by a PAF solution to induce aggregation.
-
Data Analysis: The percentage of aggregation is recorded, and the inhibitory effect of the compound is calculated by comparing it to a control. The IC50 value represents the concentration of the compound that inhibits PAF-induced aggregation by 50%.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Inhibition Assay: The enzyme is pre-incubated with the test compound before the addition of arachidonic acid. The conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) is measured, often by quantifying the subsequent product prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity is determined.
Croton Oil-Induced Ear Edema in Mice (In Vivo Anti-inflammatory Assay)
This in vivo model is used to assess the topical anti-inflammatory activity of a compound.
-
Induction of Inflammation: A solution of croton oil, a potent inflammatory agent, is applied to the inner surface of one ear of a mouse.
-
Treatment: The test compound, dissolved in a suitable vehicle, is applied topically to the same ear, either before or after the application of croton oil. A control group receives the vehicle alone, and a positive control group receives a known anti-inflammatory drug (e.g., dexamethasone).
-
Measurement of Edema: After a specific period, the thickness and/or weight of a punch biopsy from the treated ear are measured and compared to the untreated ear to quantify the degree of edema.
-
Evaluation of Activity: The percentage inhibition of edema by the test compound is calculated relative to the control group.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of neolignans.
References
Safety Operating Guide
Proper Disposal of Bicyclo[3.2.2]nonane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bicyclo[3.2.2]nonane, a bridged alicyclic hydrocarbon. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. It is crucial to treat this compound as a hazardous waste and manage its disposal accordingly.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding its potential hazards and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol [1] |
| CAS Number | 283-19-2[1] |
| Melting Point | 124 °C[2] |
| Boiling Point | 166.5 °C at 760 mmHg[2] |
| Flash Point | 37.3 °C[2] |
| Density | 0.882 g/cm³[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3][4] The following is a step-by-step guide for its disposal:
-
Waste Identification and Classification: Treat all this compound waste, including contaminated materials, as hazardous waste.[3][5] Based on its flash point, it may be classified as an ignitable hazardous waste.
-
Containerization:
-
Use only chemically compatible and properly sealed containers for waste collection.[6][7] The container must be in good condition, free from leaks or damage.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3]
-
Keep the waste container closed at all times, except when adding waste.[3][5]
-
-
Storage:
-
Store the hazardous waste container in a designated and well-ventilated satellite accumulation area at or near the point of generation.[3][8][9]
-
Ensure that incompatible chemicals are not stored together.[9] Although specific incompatibility data for this compound is not available, it is prudent to store it away from strong oxidizing agents.
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[3][8]
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.[3][5] This is strictly prohibited.
-
The recommended method of disposal is through a licensed hazardous waste disposal company.[3][10]
-
The ultimate disposal will likely involve controlled incineration in a hazardous waste incinerator with flue gas scrubbing.[10]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all sources of ignition.[7][10]
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand or earth.
-
Collect the absorbent material and the spilled chemical into a designated hazardous waste container for disposal.[7][10]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C9H16 | CID 136111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. odu.edu [odu.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. echemi.com [echemi.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Bicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Bicyclo[3.2.2]nonane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. While it is a solid at room temperature, its vapor pressure indicates a potential inhalation hazard, which must be managed with appropriate engineering controls.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1][2] |
| Melting Point | 124 °C | [3] |
| Boiling Point | 166.5 °C at 760 mmHg | [3] |
| Vapor Pressure | 2.35 mmHg at 25°C | [3] |
| Appearance | Solid |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is limited, information from structurally similar compounds, such as Adamantane and derivatives of Bicyclo[2.2.2]octane, suggests that it should be handled with care to avoid irritation and potential inhalation hazards.[4][5][6] The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Provides a barrier against skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or work in a Fume Hood | NIOSH approved | Recommended due to the compound's vapor pressure, especially when handling larger quantities or if heating. |
Detailed Handling Protocol
Engineering Controls:
-
All handling of solid this compound should be conducted in a well-ventilated area.
-
For procedures that may generate dust or involve heating, a certified chemical fume hood is required.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by cleaning it and ensuring all required equipment is within easy reach inside the fume hood.
-
Weighing: If weighing the solid, perform this task in a fume hood or a balance enclosure to minimize the inhalation of any dust or vapor. Use a tared weigh boat or paper.
-
Transfer: Use a clean spatula to transfer the solid. Avoid creating dust by handling the material gently.
-
In Solution: When preparing solutions, add the solid to the solvent slowly while stirring in a fume hood.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and wipe it clean. Wash hands thoroughly with soap and water.
Storage and Disposal Plan
Proper storage and disposal are crucial for safety and environmental compliance.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
-
This compound is a non-halogenated organic solid.
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, weigh boats) in a designated, labeled waste container for non-halogenated solid organic waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact Environmental Health and Safety. |
This compound Handling Workflow
The following diagram illustrates the key stages of the handling, storage, and disposal process for this compound.
References
- 1. This compound | C9H16 | CID 136111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. tainstruments.com [tainstruments.com]
- 5. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | C10H14O4 | CID 607709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. valsynthese.ch [valsynthese.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
